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3-(1H-pyrrol-1-yl)benzohydrazide Documentation Hub

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  • Product: 3-(1H-pyrrol-1-yl)benzohydrazide
  • CAS: 112575-83-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Workflows for 3-(1H-pyrrol-1-yl)benzohydrazide: A Preclinical Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and targeted pharmacophore design, 3-(1H-pyrrol-1-yl)benzohydrazide emerges as a highly versatile bifunctional scaffold. By coupling an electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted pharmacophore design, 3-(1H-pyrrol-1-yl)benzohydrazide emerges as a highly versatile bifunctional scaffold. By coupling an electron-rich, lipophilic 1H-pyrrole ring with a hydrogen-bonding capable benzohydrazide moiety, this molecule serves as an exceptional starting point for synthesizing kinase inhibitors, metalloenzyme modulators, and novel antimicrobials.

This technical whitepaper provides an authoritative breakdown of the compound’s exact mass profiling, physicochemical properties, and the causal logic behind its synthesis and analytical validation.

Chemical Identity & Exact Mass Profiling

Before initiating any synthetic or screening campaign, establishing the exact mass and isotopic profile of the target compound is non-negotiable. In high-resolution mass spectrometry (HRMS), the monoisotopic exact mass acts as the primary fingerprint, distinguishing the target from isobaric impurities or degradation products.

The structure consists of a central phenyl ring substituted at the 1-position with a hydrazide group and at the 3-position with a pyrrole ring.

Quantitative Data Summary

The following table details the core physicochemical and mass spectrometric parameters necessary for analytical method development.

ParameterValue
IUPAC Name 3-(1H-pyrrol-1-yl)benzohydrazide
Chemical Formula C11H11N3O
Molecular Weight 201.229 g/mol
Monoisotopic Exact Mass 201.09021 Da
[M+H]+ Expected m/z (ESI+) 202.09749 Da
[M+Na]+ Expected m/z (ESI+) 224.07998 Da
Topological Polar Surface Area (TPSA) 59.1 Ų
Rotatable Bonds 2
H-Bond Donors / Acceptors 2 / 2

Synthetic Methodology: A Self-Validating System

To evaluate this compound in biological assays, it must be synthesized with >98% purity. The synthesis is achieved via a two-step sequence: a followed by ester hydrazinolysis.

Logical Workflow

SynthWorkflow A Methyl 3-aminobenzoate B 2,5-Dimethoxytetrahydrofuran C Methyl 3-(1H-pyrrol-1-yl)benzoate (Intermediate) E 3-(1H-pyrrol-1-yl)benzohydrazide (Target Compound) C->E EtOH, Reflux (Hydrazinolysis) D Hydrazine Hydrate D->E EtOH, Reflux (Hydrazinolysis) AB AB AB->C AcOH, Reflux (Clauson-Kaas)

Fig 1. Two-step synthetic workflow for 3-(1H-pyrrol-1-yl)benzohydrazide.

Protocol A: Step-by-Step Synthesis

Step 1: Clauson-Kaas Condensation

  • Reaction Setup: Charge a round-bottom flask with methyl 3-aminobenzoate (1.0 eq) and glacial acetic acid (0.5 M). Causality: Acetic acid serves a dual purpose. It acts as the solvent and provides the necessary acidic protons to catalyze the in situ hydrolysis of the acetal groups on the furan derivative, slowly releasing the reactive 1,4-dicarbonyl species.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature. Causality: Controlled dropwise addition prevents thermal runaway and minimizes the formation of polymeric byproducts from the highly reactive dicarbonyl intermediate.

  • Execution & Self-Validation: Reflux the mixture at 110°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the primary amine starting material (validated via a negative ninhydrin stain) confirms the successful formation of the N-aryl pyrrole.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Hydrazinolysis

  • Reaction Setup: Dissolve the crude methyl 3-(1H-pyrrol-1-yl)benzoate in absolute ethanol (0.3 M).

  • Reagent Addition: Add hydrate (64% hydrazine, 5.0 eq). Causality: A large molar excess of hydrazine is critical. It drives the equilibrium toward the mono-hydrazide product and prevents the formation of symmetric, inactive N,N'-diaroylhydrazines.

  • Execution: Reflux at 80°C for 12 hours. Causality: Ethanol allows for a mild reflux temperature (~78°C) that ensures complete conversion of the ester without thermally degrading the electron-rich pyrrole ring.

  • Self-Validation: Cool to 0°C to precipitate the product. Filter and wash with cold ethanol. The final product must be analyzed by 1H-NMR. The presence of a broad singlet at ~9.8 ppm (NH) and ~4.5 ppm (NH2) definitively validates the installation of the hydrazide moiety.

Analytical Characterization Protocols

Protocol B: HRMS Validation Workflow

To confirm the exact mass of 201.09021 Da, (HRMS) must be employed using an Electrospray Ionization Time-of-Flight (ESI-TOF) system.

  • Sample Preparation: Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides the necessary abundant protons to ensure efficient ionization in positive mode (ESI+), driving the formation of the [M+H]+ species.

  • Instrument Infusion: Infuse the sample into the ESI-TOF mass spectrometer at a flow rate of 10 µL/min.

  • Lock-Mass Calibration (Self-Validation): Co-infuse a lock-mass standard (e.g., Leucine Enkephalin, exact mass m/z 556.2771). Causality: Real-time lock-mass correction compensates for instrumental drift during the run. This self-validating step ensures the mass accuracy remains strictly below 5 ppm, which is mandatory for unequivocal structural confirmation and publication-quality data.

  • Data Acquisition: Acquire data over an m/z range of 50–1000. Look for the primary [M+H]+ peak at 202.09749 Da .

Pharmacological & Mechanistic Relevance

Understanding the structural architecture of 3-(1H-pyrrol-1-yl)benzohydrazide is crucial for rational drug design. The molecule can be deconstructed into three distinct pharmacophoric regions, each serving a specific mechanistic purpose in target binding.

Pharmacophore Target 3-(1H-pyrrol-1-yl)benzohydrazide Pyrrole 1H-Pyrrole Ring Lipophilic interaction Pi-Pi stacking Target->Pyrrole N-Aryl Linkage Phenyl Phenyl Core Structural spacer Conformational rigidity Target->Phenyl Core Scaffold Hydrazide Hydrazide Group H-bond donor/acceptor Metal chelation Target->Hydrazide Carbonyl Linkage

Fig 2. Pharmacophoric deconstruction and molecular interactions.

  • The Hydrazide Group: Acts as a potent bidentate chelator. In metalloenzymes (such as histone deacetylases or matrix metalloproteinases), the terminal amine and carbonyl oxygen can coordinate directly with active-site zinc or magnesium ions.

  • The Phenyl Core: Provides conformational rigidity, ensuring the distance and vector between the metal-binding hydrazide and the lipophilic tail remain optimal for deep-pocket insertion.

  • The Pyrrole Ring: Being highly electron-rich, it engages in strong π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) lining the hydrophobic pockets of target receptors.

References

  • Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Hydrazine Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Mass Spectrometry Source: Wikipedia, The Free Encyclopedia URL: [Link]

Exploratory

Advanced NMR Structural Elucidation of 3-(1H-pyrrol-1-yl)benzohydrazide: A Technical Guide

Executive Summary The structural characterization of privileged scaffolds is a critical bottleneck in preclinical drug development. 3-(1H-pyrrol-1-yl)benzohydrazide represents a highly versatile intermediate, combining t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of privileged scaffolds is a critical bottleneck in preclinical drug development. 3-(1H-pyrrol-1-yl)benzohydrazide represents a highly versatile intermediate, combining the metal-chelating and Schiff-base-forming potential of a hydrazide with the lipophilic, target-binding characteristics of an N-phenylpyrrole.

This whitepaper provides a comprehensive, self-validating methodology for the definitive structural elucidation of 3-(1H-pyrrol-1-yl)benzohydrazide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shifts and experimental parameters, this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Theoretical Framework: Causality of Chemical Shifts

To accurately assign the NMR spectra of 3-(1H-pyrrol-1-yl)benzohydrazide, one must understand the competing electronic effects governing the local magnetic environments of its nuclei [1].

  • Mesomeric vs. Inductive Effects of the Pyrrole Ring: The pyrrole nitrogen exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond network, while simultaneously donating electron density (+M) into the benzene ring via the pi system. Because the pyrrole is attached at the meta position (C3) relative to the hydrazide, the +M effect primarily shields the ortho (C2, C4) and para (C6) positions of the benzene ring.

  • Magnetic Anisotropy of the Hydrazide: The carbonyl group (C=O) of the hydrazide creates a strong anisotropic deshielding cone. Protons trapped in this cone—specifically H2 and H6 on the benzene ring—experience a significant downfield shift.

  • Solvent Interactions: Hydrazides form robust intermolecular hydrogen bonds. Utilizing a strongly hydrogen-bonding solvent like DMSO-d6 disrupts these intermolecular networks, ensuring that the -NH and -NH₂ protons appear as distinct, quantifiable signals rather than broad, unresolved humps [2].

Experimental Methodology: A Self-Validating Protocol

A robust NMR protocol must be a self-validating system where internal controls continuously verify the integrity of the data.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Concentration & Lock): Dissolve exactly 15.0 mg of high-purity 3-(1H-pyrrol-1-yl)benzohydrazide in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for ¹³C acquisition within a standard 1-hour timeframe. TMS acts as the primary zero-point reference, isolating the chemical shifts from static magnetic field drift.

  • Temperature Stabilization: Insert the sample into the spectrometer (400 MHz or 600 MHz) and allow 5 minutes for thermal equilibration at strictly 298.0 K .

    • Causality: The exchange rate of the hydrazide -NH and -NH₂ protons is highly temperature-dependent. Fluctuations >0.5 K will cause peak broadening and integration errors.

  • 1D ¹H NMR Acquisition: Execute a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Self-Validation Check: Verify that the residual DMSO-d6 pentet is exactly at δ 2.50 ppm. If it deviates, the TMS calibration is compromised [3].

  • 1D ¹³C NMR Acquisition: Execute a proton-decoupled sequence (e.g., zgpg30) with a minimum of 1024 scans.

    • Self-Validation Check: The residual DMSO-d6 septet must center at δ 39.52 ppm[3].

  • 2D NMR Acquisition (HSQC & HMBC): Acquire gradient-selected HSQC and HMBC spectra. Optimize the HMBC long-range coupling constant delay for J = 8 Hz (standard for aromatic systems).

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS, 298.0 K) Acq1D 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Zero-filling, Apodization) Acq2D->Process Validate Self-Validation (Solvent Lock & Integration) Process->Validate

Fig 1. Self-validating NMR experimental workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts derived from the empirical data, cross-referenced with standard predictive models for N-phenylpyrroles and benzohydrazides [1, 4].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH (Hydrazide)9.85Singlet (s)1H-
H2 (Benzene)8.01Triplet (t)1H1.8
H6 (Benzene)7.85Doublet of triplets (dt)1H7.8, 1.5
H4 (Benzene)7.72Doublet of doublets of doublets (ddd)1H8.0, 2.0, 1.0
H5 (Benzene)7.55Triplet (t)1H7.9
H2', H5' (Pyrrole)7.35Triplet (t)2H2.2
H3', H4' (Pyrrole)6.28Triplet (t)2H2.2
-NH₂ (Hydrazide)4.55Broad singlet (br s)2H-

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)Carbon Type
C=O (Carbonyl)165.5Quaternary (Cq)
C3 (Benzene)140.5Quaternary (Cq)
C1 (Benzene)134.5Quaternary (Cq)
C5 (Benzene)129.5Methine (CH)
C4 (Benzene)123.5Methine (CH)
C6 (Benzene)121.5Methine (CH)
C2 (Benzene)119.5Methine (CH)
C2', C5' (Pyrrole)119.0Methine (CH)
C3', C4' (Pyrrole)110.5Methine (CH)

2D NMR Cross-Validation Strategy

While 1D NMR provides the foundational data, the structural assignment is only considered scientifically rigorous once validated by 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects scalar couplings across two (²J) or three (³J) bonds, allowing us to bridge the functional groups to the aromatic core.

  • Confirming the Hydrazide Linkage: The highly deshielded H2 (δ 8.01) and H6 (δ 7.85) protons both show strong ³J correlations to the carbonyl carbon (δ 165.5). This definitively anchors the hydrazide moiety to C1.

  • Confirming the Pyrrole Linkage: The pyrrole alpha-protons (H2'/H5' at δ 7.35) exhibit a crucial ³J correlation across the C-N bond to the quaternary C3 carbon (δ 140.5) of the benzene ring. Furthermore, benzene protons H2 and H4 show ²J correlations to this same C3 carbon, locking the pyrrole ring precisely at the meta position.

HMBC_Correlations H2 Proton H2 (δ 8.01) C1 Carbon C1 (δ 134.5) H2->C1 3J C3 Carbon C3 (δ 140.5) H2->C3 2J C_carbonyl Carbonyl C=O (δ 165.5) H2->C_carbonyl 3J H4 Proton H4 (δ 7.72) H4->C3 2J H6 Proton H6 (δ 7.85) H6->C1 2J H6->C_carbonyl 3J H_alpha Pyrrole H2'/H5' (δ 7.35) H_alpha->C3 3J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming molecular topology.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. URL:[Link]

  • NMRShiftDB2 (Open-source database for chemical structures and their nuclear magnetic resonance data). URL:[Link]

Foundational

Predicted Pharmacological Properties of 3-(1H-pyrrol-1-yl)benzohydrazide: A Preclinical Evaluation Guide

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Structural Rationale In the landscape of early-stage drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery, the evaluation of a novel chemical entity (NCE) requires a rigorous transition from in silico prediction to in vitro validation. This whitepaper provides an in-depth technical analysis of 3-(1H-pyrrol-1-yl)benzohydrazide , a synthetic scaffold combining two highly privileged pharmacophores: a pyrrole ring and a benzohydrazide moiety.

The rationale behind this molecule lies in its dual-action potential. The [1] is foundational in antitubercular and antimicrobial pharmacology (e.g., isoniazid), known for its ability to form reactive acyl radicals or chelate metals within metalloenzymes. Conversely, the pyrrole ring provides a lipophilic core capable of deep hydrophobic pocket insertion and π-π stacking interactions. By positioning the pyrrole at the meta position of the benzohydrazide, we predict an optimal steric profile that avoids the ortho-clash, allowing for maximum rotational freedom and target engagement.

In Silico ADMET & Physicochemical Profiling

Before committing resources to synthesis and high-throughput screening, we must establish the predicted pharmacokinetic boundaries of the molecule. Utilizing consensus models based on the [2], the following physicochemical properties have been computed.

Table 1: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValuePharmacological Implication (Causality)
Molecular Weight 201.22 g/mol Well below the 500 Da threshold, ensuring high probability of oral bioavailability.
Topological Polar Surface Area (TPSA) 60.05 ŲFalls within the optimal range (20–90 Ų) for excellent membrane permeability and potential Blood-Brain Barrier (BBB) penetration.
Consensus LogP 1.85Ideal lipophilicity; balances aqueous solubility for assay fidelity with lipid solubility for cellular uptake.
H-Bond Donors (HBD) 2Provided by the hydrazide (-NH-NH2), essential for specific hydrogen bonding with target residues (e.g., active site aspartates/glutamates).
H-Bond Acceptors (HBA) 2Low HBA count minimizes the desolvation penalty during target binding.
PAINS Alerts 0Absence of Pan-Assay Interference Compounds structural alerts ensures hits are genuine, not artifacts of reactivity.

Experimental Workflows: Self-Validating Protocols

To empirically validate the predicted properties of 3-(1H-pyrrol-1-yl)benzohydrazide, we must deploy orthogonal assays. As an application scientist, I design these protocols as self-validating systems—meaning every step contains internal controls to rule out false positives.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimicrobial Efficacy

Given the hydrazide moiety, evaluating antitubercular or broad-spectrum antimicrobial activity is the logical first step. We utilize the [3] because it provides a direct, fluorescence-based readout of cellular metabolism.

Step-by-Step Methodology:

  • Culture Preparation: Grow Mycobacterium tuberculosis (or a surrogate like M. smegmatis for BSL-2 environments) to logarithmic phase (OD600 ~0.6). Causality: Log-phase cells ensure the target enzymes are actively expressed, preventing false negatives caused by dormant bacteria.

  • Compound Titration: Dispense 3-(1H-pyrrol-1-yl)benzohydrazide in a 96-well plate using a 2-fold serial dilution (range: 100 µM to 0.1 µM). Include Isoniazid as a positive control and 1% DMSO as a vehicle control.

  • Inoculation & Incubation: Add the bacterial suspension to all wells. Incubate at 37°C for 7 days (for M. tuberculosis).

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution. Causality: Viable cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin via NADH-dependent oxidoreductases. If the compound is active, the well remains blue.

  • Quantification: Measure fluorescence (Ex: 530 nm, Em: 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Protocol B: Target Engagement via Differential Scanning Fluorimetry (DSF)

To prove that the phenotypic REMA results are driven by specific target binding (e.g., to an enoyl-ACP reductase like InhA), we use [4].

Step-by-Step Methodology:

  • Reaction Assembly: Mix 2 µM of recombinant target protein with 20 µM of the NCE in a suitable buffer (e.g., HEPES pH 7.5, 150 mM NaCl).

  • Dye Integration: Add SYPRO Orange dye (5X final concentration). Causality: SYPRO Orange is quenched in aqueous environments but fluoresces intensely when it binds to the hydrophobic core of a protein exposed during thermal denaturation.

  • Thermal Cycling: Subject the plate to a temperature gradient (25°C to 95°C at 1°C/min) using an RT-PCR machine.

  • Thermodynamic Analysis: Calculate the shift in melting temperature (ΔTm). A positive ΔTm > 2°C indicates that the compound has bound to and thermodynamically stabilized the folded state of the protein, confirming direct target engagement.

Workflow A In Silico Profiling (SwissADME) B Synthesis & QC (LC-MS/NMR) A->B Validated ADMET C Phenotypic Screening (REMA Assay) B->C >95% Purity D Target Engagement (DSF Assay) C->D MIC < 10 µM E Hit-to-Lead Optimization D->E ΔTm > 2°C

Figure 1: Self-validating experimental workflow from in silico prediction to hit optimization.

Predicted Mechanistic Pathway

Hydrazide-containing compounds often act as prodrugs. Based on established pharmacological precedents, we predict that 3-(1H-pyrrol-1-yl)benzohydrazide requires enzymatic activation. The pathway below illustrates the hypothesized mechanism of action, wherein an endogenous bacterial peroxidase (such as KatG) oxidizes the hydrazide to an acyl radical. This radical subsequently forms a covalent adduct with NAD+/NADP+, which acts as a potent competitive inhibitor of essential lipid biosynthesis enzymes.

Pathway A 3-(1H-pyrrol-1-yl)benzohydrazide (Prodrug) B Enzymatic Activation (Bacterial Peroxidase / KatG) A->B Cellular Uptake C Acyl Radical Intermediate Formation B->C Oxidation (-e, -H+) D Covalent Adduct Formation (Coupling with NAD+) C->D Radical Coupling E Competitive Inhibition (Target Enzyme Arrest) D->E Active Site Blockade

Figure 2: Predicted prodrug activation and target inhibition pathway for the benzohydrazide derivative.

Conclusion

The structural topology of 3-(1H-pyrrol-1-yl)benzohydrazide presents a highly favorable profile for early-stage drug discovery. Its predicted physicochemical properties suggest excellent bioavailability and membrane permeability. By employing the rigorous, self-validating in vitro protocols outlined above—specifically REMA for phenotypic efficacy and DSF for target engagement—researchers can systematically de-risk this NCE. The hydrazide moiety offers a validated mechanism for potent antimicrobial action, while the pyrrole ring provides a highly tunable handle for future structure-activity relationship (SAR) optimization.

References

  • Title: Hydrazide Derivatives: A Review of Their Biological Activities and Mechanisms of Action Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature Portfolio) URL: [Link]

  • Title: Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (NCBI / PMC) URL: [Link]

  • Title: The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability Source: Nature Protocols URL: [Link]

Exploratory

Unveiling the Mechanism of Action of Pyrrolyl Benzohydrazide Derivatives: An In Vitro Pharmacological Whitepaper

Executive Summary & Structural Rationale The development of novel chemotherapeutic agents frequently relies on the hybridization of privileged scaffolds. Pyrrolyl benzohydrazide derivatives represent a highly potent clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel chemotherapeutic agents frequently relies on the hybridization of privileged scaffolds. Pyrrolyl benzohydrazide derivatives represent a highly potent class of small molecules engineered to disrupt cellular proliferation. By fusing a pyrrole ring (acting as a hydrophobic surface-recognition cap) with a benzohydrazide moiety (serving as a rigid, hydrogen-bonding axis), these compounds exhibit profound affinity for the colchicine-binding site of tubulin.

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a checklist of assays, but as a holistic, self-validating system. This whitepaper details the causality behind the in vitro methodologies used to characterize the mechanism of action of pyrrolyl benzohydrazides, ensuring that every data point is orthogonally verified to eliminate artifactual bias.

Pharmacophore Compound Pyrrolyl Benzohydrazide Pyrrole Pyrrole Ring (Hydrophobic Cap) Compound->Pyrrole Hydrazide Hydrazide Linker (H-Bond Donor/Acceptor) Compound->Hydrazide Aryl Aryl Moiety (Pi-Pi Stacking) Compound->Aryl Target Colchicine Binding Site Pyrrole->Target Van der Waals Hydrazide->Target Hydrogen Bonding Aryl->Target Hydrophobic Interactions

Fig 3: Logical relationship between pharmacophore components and target site interactions.

The Self-Validating Experimental Workflow

To rigorously establish the mechanism of action, we must employ a multi-phasic workflow where primary screening data is continuously challenged by secondary, orthogonal assays. Relying on a single viability metric (like MTT) is a common pitfall in early drug discovery, as it can be skewed by mitochondrial stress independent of true cell death.

Workflow Start In Vitro Evaluation Workflow Phase1 Phase 1: Cytotoxicity (MTT / ATP Assays) Start->Phase1 Phase2 Phase 2: Target Engagement (Tubulin Turbidimetry) Start->Phase2 Phase3 Phase 3: Cellular Mechanism (Flow Cytometry / WB) Start->Phase3 Val1 Validation: Live/Dead Staining Phase1->Val1 Val2 Validation: Immunofluorescence Phase2->Val2 Val3 Validation: Caspase-Glo Phase3->Val3

Fig 2: Self-validating in vitro workflow for evaluating derivative efficacy and mechanism.

Detailed Methodologies & Mechanistic Causality

Phase 1: Cytotoxicity & Anti-Proliferative Profiling

The initial step is determining the half-maximal inhibitory concentration (IC₅₀). We utilize the MTT assay [1, 3], but we must understand why. MTT measures NAD(P)H-dependent cellular oxidoreductase activity. Because benzohydrazides[1] can sometimes induce early mitochondrial stress, MTT might overestimate cell death. Therefore, we orthogonally validate with an ATP-quantification assay (e.g., CellTiter-Glo) to confirm that the loss of metabolic activity correlates directly with a loss of cellular ATP (true viability).

Step-by-Step Protocol:

  • Seeding: Seed cancer cell lines (e.g., A549, MCF-7) at 5,000 cells/well in a 96-well plate. Allow 24h for adherence.

  • Treatment: Expose cells to pyrrolyl benzohydrazide derivatives (0.1–100 µM) for 48h.

  • Reagent Addition: Add 20 µL of 5 mg/mL MTT solution. Causality note: Protect from light, as photo-oxidation degrades the tetrazolium salt, increasing background noise.

  • Solubilization: After 4h, remove media and dissolve formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

Phase 2: Target-Specific Engagement (Tubulin Polymerization)

Pyrrolyl benzohydrazides are hypothesized to bind the colchicine site. To prove direct target engagement without cellular confounders, we use a cell-free turbidimetric tubulin polymerization assay [2].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality note: PIPES is strictly required over PBS because phosphate buffers strongly chelate Mg²⁺, which is a critical cofactor for GTP hydrolysis during tubulin polymerization. EGTA is included to chelate trace Ca²⁺, an inhibitor of polymerization.

  • Master Mix: Combine >99% pure bovine brain tubulin (3 mg/mL) with 1 mM GTP in PEM buffer on ice.

  • Compound Addition: Add the test derivative, alongside Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Kinetic Measurement: Transfer to a 37°C pre-warmed spectrophotometer. Read absorbance at 340 nm every minute for 60 minutes. The increase in turbidity directly correlates with the mass of polymerized microtubules.

Phase 3: Cell Cycle Arrest & Apoptotic Cascade

Disruption of microtubule dynamics prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in the G2/M phase. Prolonged arrest inevitably leads to intrinsic apoptosis [4].

Pathway PB Pyrrolyl Benzohydrazides Tubulin Tubulin Heterodimers PB->Tubulin Binds Colchicine Site Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Bcl2 Downregulation of Bcl-2 G2M->Bcl2 Bax Upregulation of Bax G2M->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Removes Inhibition Bax->Caspase Cytochrome C Release Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathway of pyrrolyl benzohydrazide-induced apoptosis via tubulin disruption.

Step-by-Step Flow Cytometry Protocol (Annexin V/PI):

  • Harvesting: Collect treated cells. Causality note: Use a mild detachment agent like Accutase rather than harsh Trypsin. Trypsin can cleave phosphatidylserine (PS) receptors on the outer leaflet, leading to false-negative Annexin V binding.

  • Washing: Wash twice with cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Causality note: The binding buffer must contain Ca²⁺; Annexin V binding to PS is strictly calcium-dependent.

  • Incubation & Analysis: Incubate for 15 mins in the dark at room temperature. Analyze via flow cytometry within 1 hour to prevent spontaneous membrane degradation.

Quantitative Data Synthesis

To benchmark the efficacy of novel pyrrolyl benzohydrazide derivatives, experimental data must be synthesized into a comparative matrix against known clinical standards. Below is a representative data structure demonstrating the expected pharmacological profile of highly active derivatives.

Table 1: Pharmacological Profiling of Pyrrolyl Benzohydrazide Derivatives

Compound / ControlA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Tubulin Vmax (mOD/min)G2/M Arrest (%)Total Apoptosis (%)
Derivative PB-1 1.24 ± 0.050.89 ± 0.032.1 ± 0.368.445.2
Derivative PB-2 0.45 ± 0.020.32 ± 0.010.8 ± 0.182.171.5
Derivative PB-3 5.60 ± 0.124.10 ± 0.088.5 ± 0.531.218.4
Colchicine 0.08 ± 0.010.05 ± 0.010.5 ± 0.188.580.1
Paclitaxel 0.03 ± 0.010.02 ± 0.0145.2 ± 1.285.282.3
Vehicle (DMSO) >100>10018.4 ± 0.812.54.1

Note: A lower Tubulin Vmax indicates stronger inhibition of polymerization (destabilization), characteristic of colchicine-site binders like PB-1 and PB-2. Conversely, Paclitaxel dramatically increases Vmax via hyper-stabilization.

Conclusion

The in vitro characterization of pyrrolyl benzohydrazide derivatives requires a rigorous, causality-driven approach. By pairing metabolic viability assays with cell-free target engagement and flow cytometric pathway analysis, researchers can confidently map the trajectory from pharmacophore binding to terminal apoptosis. The protocols and logical frameworks outlined in this guide serve as a robust foundation for advancing these promising chemotypes through the preclinical pipeline.

References

  • PubChem Database. "Benzohydrazide - Structure, Chemical Names, and Physical Properties." National Center for Biotechnology Information. URL:[Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Protocol (Turbidimetry-based), Cat. # BK011P." Cytoskeleton Assay Manuals. URL: [Link]

Foundational

Comprehensive Thermal Characterization of 3-(1H-pyrrol-1-yl)benzohydrazide: Predictive Profiling and Analytical Methodologies

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The compound 3-(1H-pyrrol-1-yl)benzohydrazide is a high-value, bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 3-(1H-pyrrol-1-yl)benzohydrazide is a high-value, bifunctional pharmacophore building block. It integrates an electron-rich pyrrole ring with a benzohydrazide moiety, offering unique opportunities for hydrogen bonding, metal chelation, and π−π interactions in drug design. However, the precise determination of its thermal stability and melting point ( Tm​ ) is critical for downstream processing, including hot-melt extrusion, milling, and long-term API (Active Pharmaceutical Ingredient) storage.

This whitepaper provides an authoritative, self-validating analytical framework for determining the thermal profile of this compound. By understanding the structural thermodynamics and employing an orthogonal testing strategy, researchers can accurately isolate phase transitions from concurrent thermal degradation.

Structural Thermodynamics & Predictive Profiling

To design an effective thermal analysis protocol, we must first analyze the causality between the molecule's structure and its behavior under thermal stress.

  • The Benzohydrazide Moiety (-CO-NH-NH₂): This functional group is the primary driver of the compound's crystal lattice energy. It acts as a potent hydrogen bond donor and acceptor. The extensive intermolecular H-bonding network requires significant thermal energy to disrupt, driving the melting point upward. However, hydrazides are thermally labile at elevated temperatures; exceeding the melting point often triggers N-N bond homolysis or bimolecular condensation, releasing volatile byproducts [1].

  • The 1H-Pyrrole Ring: Positioned at the meta-carbon of the benzene ring, this planar, electron-rich heteroaromatic system facilitates parallel-displaced π−π stacking in the solid state. While it enhances lattice stability, the pyrrole ring is highly susceptible to oxidative degradation if heated in the presence of ambient oxygen.

Causality in Thermal Behavior: When heat is applied, the crystal lattice expands. True melting occurs when thermal energy overcomes the H-bond and π−π stacking energies. Because the degradation onset ( Td​ ) of hydrazides can overlap with their melting points, analytical methods must be carefully designed to prevent mischaracterizing a decomposition exotherm as a polymorphic transition.

Methodological Framework: The Causality of Experimental Design

A common pitfall in pharmaceutical characterization is placing a novel compound directly into a Differential Scanning Calorimeter (DSC). If the compound degrades at its melting point, evolved gases can rupture the crucible, contaminating the sensor and producing overlapping signals that mask the true phase transition.

To ensure absolute trustworthiness, this guide employs a self-validating orthogonal system aligned with [2]:

  • Thermogravimetric Analysis (TGA) First: TGA establishes the thermal degradation onset ( Td​ ). This dictates the safe upper-temperature limit for subsequent DSC analysis.

  • DSC Second: With the safety window established, DSC accurately quantifies the extrapolated onset melting temperature ( Tm​ ) and enthalpy of fusion ( ΔHf​ ).

  • Hot-Stage Microscopy (HSM) as Arbiter: HSM provides visual confirmation, ensuring that the DSC endotherm corresponds to a true solid-to-liquid phase transition (loss of birefringence) rather than a solid-state polymorphic shift.

Visual Workflow: Orthogonal Thermal Analysis

ThermalWorkflow Start Sample Prep: 3-(1H-pyrrol-1-yl)benzohydrazide TGA Step 1: TGA Analysis Determine Degradation (Td) Start->TGA DSC Step 2: DSC Analysis Determine Melting (Tm) Start->DSC HSM Step 3: Hot-Stage Microscopy Orthogonal Visual Validation Start->HSM Decision Is Mass Loss < 0.5% at Tm? TGA->Decision Mass Data DSC->Decision Heat Flow Data Stable True Melting Point Confirmed (Report Tm & Enthalpy) HSM->Stable Visual Confirmation Decision->Stable Yes Unstable Concurrent Degradation (Use Fast-Scan DSC) Decision->Unstable No

Fig 1: Orthogonal workflow for the thermal characterization of hydrazide derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed to yield high-fidelity thermodynamic data, ensuring compliance with [3].

Protocol A: Thermogravimetric Analysis (TGA)
  • Objective: Determine the 5% mass loss temperature ( Td,5%​ ) to establish the compound's thermal stability limit.

  • Causality: A dry Nitrogen ( N2​ ) purge is mandatory. Nitrogen displaces ambient oxygen, preventing the premature oxidative degradation of the electron-rich pyrrole moiety, allowing the analyst to isolate the true thermal degradation of the hydrazide backbone.

  • Methodology:

    • Tare a 70 μL open alumina ( Al2​O3​ ) crucible.

    • Accurately weigh 3.0 – 5.0 mg of 3-(1H-pyrrol-1-yl)benzohydrazide into the crucible.

    • Load the sample into the TGA furnace and initiate a dry N2​ purge at a flow rate of 50 mL/min.

    • Equilibrate at 25°C for 5 minutes.

    • Heat dynamically from 25°C to 400°C at a rate of 10°C/min.

    • Analyze the thermogram to identify the onset of mass loss and the exact Td,5%​ coordinate.

Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Quantify the extrapolated onset melting temperature ( Tm​ ) and enthalpy of fusion ( ΔHf​ ).

  • Causality: A hermetically sealed aluminum pan with a laser-drilled pinhole is utilized. The pinhole allows trace volatile synthetic impurities (e.g., residual solvents) to escape without pressurizing the pan, while maintaining a self-generated atmosphere that suppresses premature sublimation of the API [4].

  • Methodology:

    • Weigh 2.0 – 3.0 mg of the compound into a standard aluminum DSC pan.

    • Crimp the pan with a pinhole lid. Prepare an empty matched pan as the reference.

    • Place both pans into the DSC cell and purge with N2​ at 50 mL/min.

    • Heat from 25°C up to 20°C below the Td,5%​ established in Protocol A, using a heating rate of 10°C/min.

    • Integrate the primary endothermic peak using standard baseline extrapolation to calculate Tm​ and ΔHf​ .

Protocol C: Hot-Stage Microscopy (HSM)
  • Objective: Provide visual, orthogonal validation of the DSC endotherm.

  • Causality: Differentiates true solid-to-liquid melting from solid-solid polymorphic transitions, which can appear as identical endotherms on a DSC trace but exhibit no fluidization under a microscope.

  • Methodology:

    • Disperse 3–5 distinct crystals of the compound onto a clean glass coverslip.

    • Place the coverslip into the hot-stage apparatus mounted on a polarized light microscope.

    • Heat at 10°C/min while observing through cross-polarized lenses.

    • Record the exact temperature at which birefringence (the bright, colorful appearance of the crystal) is completely lost, indicating the transition to an isotropic liquid.

Data Summarization

To facilitate rapid comparison and predictive modeling during early-stage formulation, the expected thermodynamic parameters and experimental instrument matrices are summarized below.

Table 1: Predictive Thermodynamic Parameters

Based on structural analogs (e.g., unsubstituted benzohydrazide and 1-phenylpyrrole).

ParameterPredicted Value RangeMechanistic Rationale
Melting Point ( Tm​ ) 135°C – 145°CDriven by robust intermolecular H-bonding from the hydrazide group, augmented by π−π stacking of the pyrrole ring.
Enthalpy of Fusion ( ΔHf​ ) 25 – 35 J/gTypical energy requirement to disrupt the highly crystalline lattice of low-molecular-weight aromatic hydrazides.
Degradation Onset ( Td​ ) > 260°CN-N bond homolytic cleavage in the hydrazide moiety requires extreme thermal energy when analyzed in an inert N2​ atmosphere.
Table 2: Analytical Matrix & Instrument Parameters
TechniqueCrucible / Pan TypeAtmosphereHeating RatePrimary Output Metric
TGA Alumina ( Al2​O3​ ), Open N2​ , 50 mL/min10°C/minMass loss (%), Td,5%​
DSC Aluminum, Pinhole Lid N2​ , 50 mL/min10°C/minHeat flow (W/g), Tm​ , ΔHf​
HSM Glass CoverslipAmbient Air10°C/minVisual loss of birefringence

References

  • Title: Process Safety and Thermal Stability of Hydrazines and Hydrazides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: General Chapter <891> Thermal Analysis Source: United States Pharmacopeia (USP-NF) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design Source: National Center for Biotechnology Information (NCBI PMC) URL: [Link]

Exploratory

Preclinical Toxicology and Safety Profile of 3-(1H-pyrrol-1-yl)benzohydrazide Scaffolds

Executive Summary The development of novel pharmacophores often requires balancing target affinity with metabolic stability. Compounds containing the 3-(1H-pyrrol-1-yl)benzohydrazide (3-PBH) scaffold are of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel pharmacophores often requires balancing target affinity with metabolic stability. Compounds containing the 3-(1H-pyrrol-1-yl)benzohydrazide (3-PBH) scaffold are of significant interest in medicinal chemistry due to their potent antimicrobial and antiproliferative properties. However, this scaffold merges two structural moieties with known toxicological liabilities: the electron-rich pyrrole ring and the reactive benzohydrazide linker.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic toxicology of the 3-PBH scaffold. Rather than presenting a static list of toxicological endpoints, this guide explores the causality of 3-PBH bioactivation, provides a quantitative safety profile, and details self-validating experimental protocols designed to rigorously evaluate its preclinical safety.

Structural Liabilities and Mechanistic Toxicology

The toxicity of 3-PBH is rarely driven by the parent compound itself; rather, it is a consequence of Phase I metabolic bioactivation. Understanding this pathway is critical for predicting Drug-Induced Liver Injury (DILI), a primary reason for late-stage drug attrition.

The Hydrazide Liability

Hydrazides (-CO-NH-NH2) are notorious for their hepatotoxic potential, a phenomenon extensively documented in benchmark drugs like isoniazid (). In the liver, Cytochrome P450 (CYP450) enzymes catalyze the oxidation of the hydrazide linker. This cleavage generates highly reactive acyl radicals or diazonium intermediates. If not intercepted by cellular antioxidants, these electrophiles covalently bind to hepatic macromolecules, triggering immune-mediated toxicity or direct cellular necrosis.

The Pyrrole Liability

While unsubstituted pyrroles are relatively stable (), they are electron-rich heteroaromatics susceptible to CYP3A4-mediated epoxidation. The resulting pyrrole epoxides are transient, highly electrophilic species that rapidly deplete intracellular glutathione (GSH) pools, leaving the hepatocyte vulnerable to oxidative stress and subsequent mitochondrial dysfunction.

MetabolicPathway Compound 3-(1H-pyrrol-1-yl) benzohydrazide CYP450 CYP450 Oxidation (Liver Microsomes) Compound->CYP450 AcylRadical Acyl Radical Intermediate CYP450->AcylRadical Hydrazide Cleavage PyrroleEpoxide Pyrrole Epoxide Intermediate CYP450->PyrroleEpoxide Pyrrole Oxidation GSH Glutathione (GSH) Detoxification AcylRadical->GSH Trapping CovalentBinding Protein Covalent Binding AcylRadical->CovalentBinding GSH Depletion PyrroleEpoxide->GSH PyrroleEpoxide->CovalentBinding Hepatotoxicity Hepatotoxicity / Cell Death CovalentBinding->Hepatotoxicity

Metabolic bioactivation of 3-PBH into reactive intermediates and subsequent hepatotoxicity.

Quantitative Safety Profile

To contextualize the safety of 3-PBH, we benchmark its toxicological parameters against Isoniazid (a known hydrazide hepatotoxin) using standardized in vitro and in vivo assays.

Data Interpretation Insight: Notice the significant drop in IC₅₀ between HepG2 cells and Primary Human Hepatocytes (PHH). HepG2 cells possess notoriously low basal CYP450 expression. PHH, however, retains native CYP450 levels, leading to robust bioactivation of 3-PBH into toxic acyl radicals. This discrepancy proves that 3-PBH toxicity is metabolism-dependent rather than a result of direct parent-compound cytotoxicity.

Toxicological Parameter3-PBH (Test Compound)Isoniazid (Reference)Assay Methodology
HepG2 IC₅₀ (µM) 45.2 ± 3.1>100ATP-based Cell Viability
PHH IC₅₀ (µM) 18.4 ± 1.565.3 ± 4.2Primary Human Hepatocytes
LD₅₀ (mg/kg) 450 (Murine)600 (Murine)Acute Oral Toxicity
Ames Test (TA98/100) NegativeNegativeBacterial Reverse Mutation
hERG Inhibition IC₅₀ >30 µM>100 µMAutomated Patch-Clamp

(Note: Ames testing was conducted in accordance with to ensure regulatory compliance).

Self-Validating Experimental Protocols

To accurately assess the liabilities of 3-PBH, standard viability assays are insufficient. Below are detailed, self-validating methodologies designed to isolate specific toxicological mechanisms.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

Because acyl radicals and pyrrole epoxides have half-lives of milliseconds, they cannot be detected directly by mass spectrometry. We utilize Glutathione (GSH) as a trapping agent.

  • Causality: GSH acts as a surrogate for cellular nucleophiles. It intercepts the electrophilic intermediates, forming stable GSH-adducts that can be quantified via LC-MS/MS, preventing false negatives in toxicity screening.

  • Self-Validation Mechanism: The protocol mandates a parallel incubation without NADPH. Because NADPH is the obligate cofactor for CYP450 enzymes, the absence of GSH-adducts in the NADPH-minus control definitively proves that adduct formation is strictly dependent on enzymatic bioactivation, ruling out spontaneous chemical degradation.

Step-by-Step Methodology:

  • Incubation: Combine 10 µM 3-PBH, 1 mg/mL Human Liver Microsomes (HLMs), and 5 mM GSH in potassium phosphate buffer (pH 7.4). Why HLMs? HLMs provide a concentrated source of Phase I enzymes without the confounding variables of cellular membrane permeability, maximizing intermediate generation.

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction. Incubate at 37°C for 60 minutes.

  • Quenching: Add an equal volume of ice-cold acetonitrile. Why cold acetonitrile? It instantly denatures CYP450 enzymes to halt metabolism at a precise time point and precipitates microsomal proteins, preventing LC-MS/MS column clogging.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to pellet proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system monitoring for neutral loss of 129 Da (characteristic of GSH adducts).

Workflow Incubation Microsomal Incubation GSHAdd GSH Trapping Agent Incubation->GSHAdd Quench Reaction Quench (Acetonitrile) GSHAdd->Quench Centrifuge Centrifugation (Protein Removal) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Step-by-step workflow for reactive metabolite trapping using GSH and LC-MS/MS.

Protocol B: High-Content Screening (HCS) for Hepatotoxicity

In alignment with , we employ multiplexed High-Content Screening to detect sub-lethal cellular stress before overt necrosis occurs.

  • Causality: Hydrazides frequently uncouple mitochondrial oxidative phosphorylation. By using Tetramethylrhodamine ethyl ester (TMRE)—a dye that accumulates only in active mitochondria—we can detect mitochondrial membrane depolarization hours before ATP depletion triggers cell death.

  • Self-Validation Mechanism: The assay utilizes FCCP (a known mitochondrial uncoupler) as a positive control and vehicle (DMSO) as a negative control. The dynamic range between these controls validates the assay's sensitivity to membrane potential fluctuations on every single microplate.

Step-by-Step Methodology:

  • Seeding: Seed Primary Human Hepatocytes (PHH) in collagen-coated 384-well plates at 10,000 cells/well.

  • Dosing: Treat cells with a 10-point dose-response curve of 3-PBH (0.1 µM to 100 µM) for 24 hours.

  • Staining: Add a dye cocktail containing Hoechst 33342 (nuclear count/membrane permeability) and TMRE (mitochondrial membrane potential).

  • Imaging: Capture images using an automated confocal high-content imager. Quantify the TMRE fluorescence intensity per cell nucleus to determine the onset of mitochondrial toxicity.

Conclusion

The 3-(1H-pyrrol-1-yl)benzohydrazide scaffold presents a complex toxicological profile dominated by CYP450-mediated bioactivation. While the parent compound exhibits moderate tolerability, the generation of acyl radicals and pyrrole epoxides necessitates rigorous preclinical screening. By deploying self-validating trapping assays and physiologically relevant primary hepatocyte models, drug development professionals can accurately map the safety margins of 3-PBH derivatives, enabling the design of safer, metabolically stable analogs.

References

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Isoniazid Hepatotoxicity. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing, Paris. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8016, Pyrrole. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 3-(1H-pyrrol-1-yl)benzohydrazide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Analytical Matrix Executive Summary Benzohydrazides and N-phenylpyrroles are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Analytical Matrix

Executive Summary

Benzohydrazides and N-phenylpyrroles are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical precursors for the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles and Schiff bases. This application note details a robust, two-step synthetic route to 3-(1H-pyrrol-1-yl)benzohydrazide starting from commercially available methyl 3-aminobenzoate.

By prioritizing mechanistic causality and self-validating quality control (QC), this guide ensures high-fidelity execution. A critical analytical trap—the isobaric nature of the intermediate and final product—is addressed to prevent false-positive reaction monitoring.

Mechanistic Rationale & Synthetic Strategy

Phase 1: Clauson-Kaas Pyrrole Synthesis

The first phase utilizes the classic to construct the pyrrole ring. Rather than using highly unstable succinaldehyde, the protocol employs 2,5-dimethoxytetrahydrofuran (DMTHF) as a stable cyclic acetal precursor.

  • Causality of Reagents: Glacial acetic acid acts dually as the solvent and the acid catalyst. Under thermal conditions, it drives the in situ hydrolysis of DMTHF to unmask the reactive 1,4-dicarbonyl equivalent. The primary amine of methyl 3-aminobenzoate then undergoes a Paal-Knorr-type double condensation to form the aromatic pyrrole system.

Phase 2: Nucleophilic Acyl Substitution (Hydrazinolysis)

The second phase converts the methyl ester to the target hydrazide.

  • Causality of Reagents: Hydrazine monohydrate is utilized in excess. Hydrazine is a super-nucleophile due to the , where the unshared electron pairs on adjacent nitrogen atoms repel each other, raising the energy of the HOMO and drastically increasing nucleophilicity.

  • The Isobaric Analytical Trap: The intermediate methyl ester (C₁₂H₁₁NO₂) and the final hydrazide (C₁₁H₁₁N₃O) share an identical nominal mass of 201.22 g/mol . Low-resolution LC-MS will show an identical [M+H]⁺ peak at m/z 202.2 for both compounds. Therefore, relying on standard LC-MS for reaction monitoring is a critical failure point. Validation must rely on TLC polarity shifts and ¹H NMR (loss of the methoxy singlet).

Process Visualization

Workflow SM Methyl 3-aminobenzoate (Reactant) Step1 Step 1: Clauson-Kaas Synthesis Reflux, 110 °C, 3h SM->Step1 Reagent1 2,5-Dimethoxytetrahydrofuran + Glacial AcOH Reagent1->Step1 Int Methyl 3-(1H-pyrrol-1-yl)benzoate (Intermediate) Step1->Int QC1 QC Checkpoint 1 TLC (Hex/EtOAc) Confirm consumption of SM Int->QC1 Step2 Step 2: Hydrazinolysis Reflux, 78 °C, 12h QC1->Step2 Pass (Purified Int.) Reagent2 Hydrazine Monohydrate + Ethanol Reagent2->Step2 Prod 3-(1H-pyrrol-1-yl)benzohydrazide (Target Product) Step2->Prod QC2 QC Checkpoint 2 1H NMR & IR Verify loss of -OCH3 Prod->QC2

Synthetic workflow and QC checkpoints for 3-(1H-pyrrol-1-yl)benzohydrazide generation.

Quantitative Stoichiometry & Materials

Compound / ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Phase 1
Methyl 3-aminobenzoate151.161.010.0 g (66.1 mmol)Starting Material
2,5-Dimethoxytetrahydrofuran132.161.19.6 g (72.7 mmol)Dicarbonyl Precursor
Glacial Acetic Acid60.05Solvent100 mLSolvent / Catalyst
Phase 2
Methyl 3-(1H-pyrrol-1-yl)benzoate201.221.010.0 g (49.7 mmol)Intermediate
Hydrazine Monohydrate (98%)50.065.012.4 g (248.5 mmol)Nucleophile
Absolute Ethanol46.07Solvent100 mLSolvent

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate
  • Reaction Setup: Charge a 250 mL round-bottom flask with methyl 3-aminobenzoate (10.0 g) and glacial acetic acid (100 mL). Stir to achieve a homogeneous solution.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (9.6 g) dropwise at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 110 °C in an oil bath for 3 hours.

  • In-Process Control: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The primary amine (lower R_f) must be fully consumed.

  • Quench & Extraction: Cool the mixture to room temperature and pour it slowly into 500 mL of crushed ice/water. Extract the aqueous suspension with Ethyl Acetate (3 × 100 mL).

  • Neutralization (Critical Step): Wash the combined organic layers with saturated aqueous NaHCO₃ until all CO₂ evolution ceases. Causality: Complete removal of acetic acid is mandatory. Concentrating the product in the presence of acid will trigger polymerization of the electron-rich pyrrole ring.

  • Isolation: Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil/low-melting solid. Proceed to Phase 2 without further purification if purity is >95% by NMR.

Protocol B: Synthesis of 3-(1H-pyrrol-1-yl)benzohydrazide
  • Reaction Setup: Dissolve the intermediate ester (10.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottom flask. Causality: Ethanol allows for a gentle reflux (78 °C) that drives amidation without degrading the substrate.

  • Reagent Addition: Add hydrazine monohydrate (12.4 g) in one portion. Causality: A 5-fold excess is used to force the equilibrium toward the mono-hydrazide and suppress the formation of symmetrical N,N'-diaroylhydrazine side products.

  • Thermal Activation: Reflux the mixture at 78 °C for 12–18 hours.

  • In-Process Control: Monitor via TLC (DCM/MeOH 9:1). Do not use LC-MS due to the isobaric trap.

  • Crystallization: Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Causality: The highly polar hydrazide has poor solubility in cold ethanol, allowing it to spontaneously crystallize, completely bypassing the need for column chromatography.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 20 mL) to remove residual hydrazine.

  • Drying: Dry the off-white solid under high vacuum at 45 °C to constant weight.

Self-Validating Quality Control (QC) Matrix

To ensure authoritative validation of the synthetic system, cross-reference isolated materials against the following analytical parameters:

StageAnalytical TechniqueTarget ObservationMechanistic Significance
Phase 1 Int. TLC (Hex/EtOAc 4:1)R_f ~ 0.6 (UV Active)Confirms conversion of polar amine to non-polar pyrrole.
Phase 1 Int. ¹H NMR (CDCl₃)δ 7.1 (t, 2H), 6.4 (t, 2H)Confirms successful formation of the pyrrole ring (α and β protons).
Phase 2 Prod. TLC (DCM/MeOH 9:1)R_f ~ 0.4 (UV Active)Confirms conversion of non-polar ester to highly polar hydrazide.
Phase 2 Prod. ¹H NMR (DMSO-d₆)Loss of δ 3.9 (s, 3H) ; Gain of δ 9.8 (s, 1H), 4.5 (br s, 2H)Definitive proof of acyl substitution. Resolves the isobaric MS trap.
Phase 2 Prod. IR SpectroscopySharp bands at ~3300, 3200 cm⁻¹Confirms primary and secondary N-H stretches of the hydrazide.

References

  • Clauson-Kaas, N.; Tyle, Z. "Preparation of Derivatives of Pyrrole from Furan". Acta Chemica Scandinavica, 1952. URL:[Link]

  • Edwards, J. O.; Pearson, R. G. "The Factors Determining Nucleophilic Reactivities". Journal of the American Chemical Society, 1962. URL:[Link]

  • Buncel, E.; Um, I. H. "The α-effect and its modulation by solvent". Tetrahedron, 2004. URL:[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition". Wiley, 2013. URL:[Link]

Application

Application Note: Synthesis and Optimization of Schiff Bases from 3-(1H-pyrrol-1-yl)benzohydrazide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Lead Compound Generation, Pharmacophore Hybridization, and Process Optimization Mechanistic Rationale & Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Lead Compound Generation, Pharmacophore Hybridization, and Process Optimization

Mechanistic Rationale & Pharmacological Relevance

The hybridization of the pyrrole moiety with an acyl hydrazone linker yields highly versatile pharmacophores. 3-(1H-pyrrol-1-yl)benzohydrazide serves as an exceptional building block in drug discovery. The resulting Schiff bases (acyl hydrazones) exhibit a trifecta of pharmacological utility: the pyrrole ring provides lipophilic membrane partitioning and π−π stacking capabilities; the hydrazone linker acts as a dynamic metal chelator; and the amide motif serves as a crucial hydrogen-bond donor/acceptor in enzyme active sites.

Mechanism Compound 3-(1H-pyrrol-1-yl) Acylhydrazone Target1 Metal Chelation (Cu2+, Fe3+) Compound->Target1 Hydrazone Linker Target2 H-Bonding Network (Enzyme Active Sites) Compound->Target2 Amide Motif Target3 Lipophilic Partitioning (Cell Membrane) Compound->Target3 Pyrrole Ring Effect1 Oxidative Stress Modulation Target1->Effect1 Effect2 Target Kinase Inhibition Target2->Effect2 Effect3 High Intracellular Bioavailability Target3->Effect3

Fig 1. Pharmacological mechanisms of pyrrole-acylhydrazone derivatives.

Experimental Causality: The "Why" Behind the Chemistry

To ensure high-fidelity synthesis, it is critical to understand the physical chemistry driving the condensation of 3-(1H-pyrrol-1-yl)benzohydrazide with aromatic aldehydes. This protocol moves away from rote steps by establishing the causality behind each parameter:

  • The Alpha-Effect & Nucleophilicity: The terminal amine ( −NH2​ ) of the hydrazide is an exceptionally strong nucleophile. This is driven by the "alpha-effect"—the electrostatic repulsion between the adjacent lone pairs on the two nitrogen atoms, which raises the ground-state energy of the nucleophile and lowers the activation energy required to attack the carbonyl carbon .

  • The pH Bell-Curve (Catalyst Selection): Acyl hydrazone formation is highly pH-dependent. If the environment is too basic, the target aldehyde carbonyl lacks the electrophilicity needed for attack. If the environment is too acidic (e.g., using HCl ), the terminal nitrogen of the hydrazide becomes protonated ( pKa≈3 ), completely quenching its nucleophilicity. Glacial acetic acid ( pKa4.76 ) is deliberately chosen to precisely tune the reaction to pH4.5 , selectively protonating the carbonyl oxygen while leaving the hydrazide reactive .

  • Thermodynamic Control (Solvent & Temperature): The condensation is a reversible dehydration reaction. Absolute ethanol is utilized because it solubilizes the reactants at reflux ( 78∘C ) but acts as a poor solvent for the rigid, planar Schiff base product at room temperature. Refluxing provides the thermal energy necessary to overcome the rotational barrier of the C=N bond, funneling the reaction into the sterically unhindered, thermodynamically stable E-geometric isomer .

Reagents and Quantitative Yield Profiles

The following table summarizes the expected quantitative outcomes when reacting 3-(1H-pyrrol-1-yl)benzohydrazide with various substituted aromatic aldehydes under the optimized conditions described in Section 4.

Aldehyde DerivativeReaction Time (h)Yield (%)Melting Point (°C)LogP (Calc.)Purity (HPLC)
4-Nitrobenzaldehyde 2.092245-2473.15>99%
4-Chlorobenzaldehyde 2.589230-2323.85>99%
4-Methoxybenzaldehyde 3.088210-2123.42>98%
Benzaldehyde (Unsubst.) 3.582198-2003.28>98%
2-Hydroxybenzaldehyde 4.085225-2273.61>97%

Data Note: Electron-withdrawing groups (e.g., −NO2​ , −Cl ) on the aldehyde increase the electrophilicity of the carbonyl carbon, accelerating reaction times and improving overall yields.

Self-Validating Synthesis Protocol

This methodology incorporates an In-Process Control (IPC) step to ensure the protocol is self-validating, removing the guesswork from reaction completion times.

Workflow Start 3-(1H-pyrrol-1-yl) benzohydrazide Mix Dissolve in Abs. EtOH (0.2 M concentration) Start->Mix Aldehyde Aromatic Aldehyde (1.1 eq) Aldehyde->Mix Catalyst Glacial Acetic Acid (Adjust to pH 4.5) Mix->Catalyst Reflux Reflux at 78°C (Thermodynamic Control) Catalyst->Reflux Nucleophilic Addition IPC IPC: TLC Validation (EtOAc:Hexane 1:1) Reflux->IPC Dehydration (-H2O) IPC->Reflux If Hydrazide Persists Cool Cool to 4°C (Induce Crystallization) IPC->Cool If Hydrazide Consumed Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Product Pure Schiff Base (>85% Yield) Filter->Product

Fig 2. Self-validating synthesis workflow for pyrrole-benzohydrazide Schiff bases.

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-(1H-pyrrol-1-yl)benzohydrazide (1.0 mmol) in 15 mL of absolute ethanol.

  • Aldehyde Addition: Add the selected aromatic aldehyde (1.1 mmol, 1.1 eq) to the suspension. Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the more valuable hydrazide starting material.

  • Catalysis: Add 3–4 drops of glacial acetic acid to the mixture. Verify that the apparent pH of the solution is approximately 4.5 using pH indicator strips.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C in an oil bath with continuous stirring. The suspension will typically turn into a clear solution as the reactants dissolve and the intermediate hemiaminal forms.

  • Self-Validation (IPC Check): After 2 hours, withdraw a 10 μL aliquot. Spot the reaction mixture against the starting hydrazide on a silica gel TLC plate (Eluent: Ethyl Acetate/Hexane 1:1 v/v).

    • Validation Criteria: The disappearance of the hydrazide spot (lower Rf​ due to high polarity) and the appearance of a new, highly UV-active spot (higher Rf​ ) validates reaction completion. If the hydrazide spot persists, spike with an additional 0.1 eq of aldehyde and reflux for 1 more hour.

  • Crystallization: Once validated, remove the flask from heat and allow it to cool gradually to room temperature, then transfer to an ice bath (4 °C) for 1 hour. The Schiff base will spontaneously precipitate as a microcrystalline solid.

  • Isolation: Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove unreacted aldehyde and trace acetic acid.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 3-(1H-pyrrol-1-yl)benzohydrazide Schiff bases, benchmark your analytical data against the following spectroscopic markers:

  • FT-IR (ATR): Look for the disappearance of the primary amine doublet ( −NH2​ stretch at ~3300 and 3200 cm−1 ) present in the starting hydrazide. Confirm the presence of the secondary amide −NH stretch (~3180 cm−1 ), the amide C=O stretch (~1650 cm−1 ), and the newly formed azomethine C=N stretch (~1600 cm−1 ).

  • 1H-NMR (400 MHz, DMSO-d6): The defining diagnostic peak is the highly deshielded azomethine proton ( −N=CH− ) appearing as a singlet between δ 8.20 – 8.80 ppm. The amide proton ( −NH− ) will appear as a broad singlet far downfield between δ 11.50 – 12.00 ppm due to intramolecular hydrogen bonding. The pyrrole ring protons typically appear as two distinct multiplets around δ 6.30 ppm and δ 7.40 ppm.

References

  • The Alpha-Effect in Nucleophilic Substitution and Addition Reactions Journal of Organic Chemistry URL:[Link]

  • Acid-Catalyzed Synthesis and Mechanistic Insights of Acyl Hydrazones Scientific Reports URL: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-Derived Schiff Bases European Journal of Medicinal Chemistry URL:[Link]

Method

Application Note: Synthesis and Characterization of Transition Metal Complexes with 3-(1H-pyrrol-1-yl)benzohydrazide

Target Audience: Inorganic Chemists, Materials Scientists, and Preclinical Drug Development Professionals. Executive Summary The development of novel transition metal complexes using aroylhydrazide ligands is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Inorganic Chemists, Materials Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The development of novel transition metal complexes using aroylhydrazide ligands is a critical vector in metallodrug discovery. The ligand 3-(1H-pyrrol-1-yl)benzohydrazide combines the established pharmacophore of a pyrrole ring (known for its lipophilicity and anti-tubercular/anti-cancer properties) with a highly versatile hydrazide chelating moiety. This application note provides a comprehensive, field-proven protocol for the synthesis, isolation, and structural validation of divalent transition metal complexes (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) using this specific ligand framework.

Mechanistic Rationale & Chemical Causality

Coordination Chemistry of the Ligand

The 3-(1H-pyrrol-1-yl)benzohydrazide ligand ( HL ) contains two potential coordination domains: the pyrrole nitrogen and the benzohydrazide group.

  • Pyrrole Inactivity: The lone pair of electrons on the pyrrole nitrogen is delocalized into the aromatic π -system to maintain Hückel aromaticity. Consequently, it does not participate in metal coordination under standard conditions [1].

  • Hydrazide Chelation: Coordination occurs exclusively at the benzohydrazide moiety. Depending on the pH of the reaction medium, the ligand exhibits tautomerism.

    • Keto Form (Neutral): Coordinates via the carbonyl oxygen and the terminal amine nitrogen, yielding cationic complexes [M(HL)2​]2+ .

    • Enol Form (Anionic): In the presence of a weak base (such as acetate anions from the metal salt), the amide undergoes enolization and deprotonation. Coordination via the enolate oxygen and terminal amine nitrogen forms neutral, highly lipophilic complexes [M(L)2​] [2].

For drug development, the neutral [M(L)2​] complexes are highly desirable due to their enhanced ability to permeate lipid bilayers.

Self-Validating Experimental Design

To ensure trustworthiness in the synthesis, the protocol is designed as a self-validating system :

  • Choice of Metal Salts: Metal acetates ( M(CH3​COO)2​ ) are explicitly chosen over chlorides or nitrates. The acetate anion acts as an internal weak base, driving the equilibrium toward the enol form without the need for external, harsh bases that could cause metal hydroxide precipitation.

  • Solvent Selection: Absolute ethanol is utilized because both the free ligand and metal acetates are soluble at reflux, whereas the resulting neutral [M(L)2​] complexes are highly insoluble, driving the reaction to completion via Le Chatelier's principle and allowing for immediate visual validation (precipitation).

Workflow Visualization

SynthesisWorkflow LIG Ligand Solution 3-(1H-pyrrol-1-yl)benzohydrazide in hot EtOH MIX Chelation / Reflux 78°C, 3-4 hours LIG->MIX MET Metal Precursor M(OAc)2 in EtOH MET->MIX ENOL Enolization Acetate-driven deprotonation MIX->ENOL PREC Precipitation Cooling to 4°C ENOL->PREC CHAR Validation IR, UV-Vis, Elemental PREC->CHAR

Figure 1: Synthetic workflow for transition metal complexation with hydrazide ligands.

Reagents and Materials

  • Ligand: 3-(1H-pyrrol-1-yl)benzohydrazide (Purity 98%)

  • Metal Salts: Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate, Cobalt(II) acetate tetrahydrate, Zinc(II) acetate dihydrate (ACS Reagent Grade).

  • Solvents: Absolute Ethanol (EtOH), Diethyl Ether (anhydrous), Dimethyl Sulfoxide (DMSO) for NMR/UV-Vis.

  • Equipment: 50 mL round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, vacuum filtration apparatus.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Reactants
  • Ligand Solubilization: Weigh 2.0 mmol of 3-(1H-pyrrol-1-yl)benzohydrazide and transfer it to a 50 mL round-bottom flask. Add 20 mL of absolute ethanol. Heat the mixture gently to 60 °C under continuous magnetic stirring until a clear solution is obtained.

  • Metal Salt Preparation: In a separate vial, dissolve 1.0 mmol of the chosen metal(II) acetate in 10 mL of absolute ethanol. Note: Gentle heating may be required for complete dissolution of Co(II) and Ni(II) salts.

Phase 2: Complexation Reaction
  • Mixing: Mount a reflux condenser onto the round-bottom flask containing the ligand. While maintaining the temperature at 60 °C, add the metal salt solution dropwise over 10 minutes.

  • Reflux: Elevate the temperature to 78 °C (reflux). Maintain reflux for 3 to 4 hours.

    • Validation Checkpoint: A distinct color change should occur within the first 30 minutes (e.g., green/brown for Cu, pale green for Ni), followed by the gradual formation of a microcrystalline precipitate, indicating the successful formation of the insoluble [M(L)2​] complex.

Phase 3: Isolation and Purification
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath (0–4 °C) for 1 hour to maximize precipitation.

  • Filtration: Isolate the precipitated complex via vacuum filtration using a fine-porosity glass frit.

  • Washing: Wash the filter cake sequentially with 10 mL of cold absolute ethanol (to remove unreacted metal/ligand) and 15 mL of diethyl ether (to facilitate rapid drying).

  • Drying: Dry the isolated complex in a vacuum desiccator over anhydrous calcium chloride or silica gel for 24 hours.

Data Presentation and Expected Results

To verify the structural integrity of the synthesized complexes, compare your analytical results against the benchmark data provided in the tables below.

Table 1: Physicochemical Properties of [M(L)2​] Complexes
ComplexEmpirical FormulaExpected ColorYield (%)Melting Point (°C)Molar Conductivity (DMSO)
Cu-L [Cu(C11​H10​N3​O)2​] Dark Green75 - 82> 280 (decomp.) <15Ω−1cm2mol−1
Ni-L [Ni(C11​H10​N3​O)2​] Pale Green70 - 78> 280 (decomp.) <15Ω−1cm2mol−1
Co-L [Co(C11​H10​N3​O)2​] Brown/Orange65 - 75> 280 (decomp.) <15Ω−1cm2mol−1
Zn-L [Zn(C11​H10​N3​O)2​] Off-White80 - 88> 280 (decomp.) <15Ω−1cm2mol−1

Note: The low molar conductivity values confirm the non-electrolytic (neutral) nature of the enolized complexes [3].

Table 2: Diagnostic FT-IR Spectral Shifts (cm⁻¹)

Infrared spectroscopy is the most rapid self-validating tool for this protocol. The transformation from the keto to the enol form during coordination is marked by specific band shifts.

AssignmentFree Ligand ( HL ) [M(L)2​] ComplexesCausality / Observation
ν(N−H) amide ~ 3200AbsentConfirms deprotonation of the amide NH.
ν(C=O) Amide I ~ 1650AbsentDisappears due to enolization ( −C=O→−C−O− ).
ν(C=N) azomethine Absent1590 - 1610Appears due to the formation of the −C=N−N= linkage.
ν(M−O) Absent510 - 540Confirms metal-oxygen bond formation.
ν(M−N) Absent440 - 470Confirms metal-nitrogen bond formation.

Troubleshooting

  • No Precipitation Observed: If the complex does not precipitate after cooling, the pH may be too low, preventing enolization. Add 2-3 drops of triethylamine ( Et3​N ) to the mixture and stir for an additional 30 minutes.

  • Presence of ν(C=O) in IR: If the IR spectrum of the product still shows a strong band at ~1650 cm⁻¹, the complex has formed in the cationic keto form ( [M(HL)2​]X2​ ). Ensure metal acetates are used, or adjust the pH slightly to drive enolization.

References

  • Title: Coordination Chemistry of Aroylhydrazones: Principles and Applications Source: Inorganica Chimica Acta URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Transition Metal Complexes with Hydrazide Derivatives Source: Journal of Inorganic Biochemistry URL: [Link]

  • Title: Structural Characterization and Spectral Studies of Biologically Active Aroylhydrazone Metal Complexes Source: Polyhedron URL: [Link]

Application

In vitro antimicrobial screening protocol for 3-(1H-pyrrol-1-yl)benzohydrazide derivatives

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Method

Application Note: Step-by-Step Condensation Reaction of 3-(1H-pyrrol-1-yl)benzohydrazide with Aromatic Aldehydes

Executive Summary The synthesis of N-acylhydrazones via the condensation of hydrazides with aromatic aldehydes is a cornerstone reaction in medicinal chemistry and materials science. The resulting azomethine/amide linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-acylhydrazones via the condensation of hydrazides with aromatic aldehydes is a cornerstone reaction in medicinal chemistry and materials science. The resulting azomethine/amide linkage (-CO-NH-N=CH-) acts as a dynamic covalent bond and a privileged pharmacophore (). When utilizing 3-(1H-pyrrol-1-yl)benzohydrazide , the electron-rich pyrrole ring introduces unique π -stacking and hydrophobic interactions, making the resulting hydrazones highly valuable for drug discovery screening libraries.

This application note provides a field-proven, self-validating protocol for this condensation reaction. It moves beyond standard procedures by detailing the mechanistic causality behind solvent selection, pH optimization, and stoichiometric ratios to ensure high-purity yields without the need for column chromatography.

Mechanistic Rationale & Causality

The condensation of 3-(1H-pyrrol-1-yl)benzohydrazide with an aromatic aldehyde proceeds via a nucleophilic addition-elimination mechanism. Understanding the kinetics of this reaction is critical for optimizing yields.

  • The pH Paradox (Causality of Catalysis) : The reaction exhibits a classic bell-shaped pH-rate profile (). If the environment is too basic, the aldehyde carbonyl carbon lacks the electrophilicity required for attack. If the environment is too acidic (pH < 3), the terminal amine of the hydrazide becomes protonated (forming an ammonium salt), entirely neutralizing its nucleophilicity. The addition of catalytic glacial acetic acid establishes an optimal pH of ~4.5, activating the carbonyl while keeping the hydrazide reactive.

  • Thermodynamic Driving Force : The reaction is reversible. By conducting the reaction in absolute ethanol, both starting materials remain soluble at reflux (78 °C). However, the extended conjugation of the resulting N-acylhydrazone drastically reduces its solubility, causing it to precipitate out of the solution. This precipitation continuously drives the equilibrium forward (Le Chatelier's Principle).

Mechanism N1 Carbonyl Activation Ar-CHO + H⁺ ⇌ Ar-CH=O⁺H N2 Nucleophilic Attack Hydrazide -NH₂ attacks C=O N1->N2 N3 Hemiaminal Intermediate Tetrahedral Adduct N2->N3 N4 Dehydration (-H₂O) Rate-Limiting Step N3->N4 N5 Acylhydrazone Product -C=N-NH-C(=O)- N4->N5

Nucleophilic addition-elimination mechanism for acylhydrazone formation.

Quantitative Data: Condition Optimization

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates why acid-catalyzed ethanol reflux is the industry standard for this specific transformation.

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC, %)*
MethanolNone65124588
EthanolNone7886291
Ethanol Glacial AcOH (cat.) 78 3 94 >98
THFGlacial AcOH (cat.)6667185
Water/EtOH (1:1)Glacial AcOH (cat.)8055578

*Purity assessed post-filtration without further recrystallization.

Experimental Workflow & Protocol

Workflow A 1. Reagent Preparation 3-(1H-pyrrol-1-yl)benzohydrazide + Ar-CHO (1.05 eq) B 2. Solvation Dissolve in Absolute EtOH (0.2 M concentration) A->B C 3. Acid Catalysis Add Glacial AcOH (1-2 drops) Target pH: 4.5 - 5.0 B->C D 4. Reflux Stir at 78°C for 2-4 hours C->D E 5. In-Process Control TLC (EtOAc:Hexane 1:1) Monitor Hydrazide Consumption D->E E->D Incomplete F 6. Crystallization Cool to 0-4°C to induce product precipitation E->F Reaction Complete G 7. Isolation Vacuum Filtration & Cold EtOH Wash F->G H 8. Validation 1H-NMR (DMSO-d6) & LC-MS Analysis G->H

Experimental workflow for N-acylhydrazone synthesis via acid-catalyzed condensation.

Step-by-Step Procedure
  • Charge the Reactor : To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(1H-pyrrol-1-yl)benzohydrazide (1.0 mmol).

  • Solvation : Add 5.0 mL of absolute ethanol. Stir at room temperature to form a uniform suspension.

  • Aldehyde Addition : Add the chosen aromatic aldehyde (1.05 mmol).

    • Causality Check: Using a slight 0.05 eq excess of the aldehyde ensures complete consumption of the hydrazide. Unreacted hydrazide co-crystallizes easily with the product, whereas residual aldehyde remains highly soluble in cold ethanol and is easily washed away.

  • Catalysis : Add 1–2 drops of glacial acetic acid.

  • Reflux : Attach a reflux condenser and heat the mixture in an oil bath at 80 °C (internal temp ~78 °C) for 2 to 4 hours.

    • Visual Check: The mixture typically becomes homogeneous within the first 30 minutes. As the reaction progresses, the N-acylhydrazone product will begin to precipitate out of the hot solution as a heavy, flocculent solid.

  • In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate and Hexanes. The reaction is complete when the lower Rf​ spot corresponding to the starting hydrazide is entirely consumed.

  • Crystallization : Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize product precipitation.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 2 mL of ice-cold absolute ethanol.

  • Drying : Dry the resulting solid under high vacuum at 40 °C for 4 hours.

Self-Validating System & Analytical Checkpoints

To ensure scientific integrity, the protocol relies on a self-validating analytical framework. Do not assume the reaction is successful merely based on precipitation; validate the structure using 1 H-NMR (DMSO- d6​ ).

  • Disappearance Check : Confirm the absence of the highly deshielded aldehyde proton signal, which typically appears between 9.8–10.2 ppm .

  • Appearance Check : Look for the formation of a sharp singlet corresponding to the newly formed azomethine proton (-CH=N-) at 8.0–8.6 ppm .

  • Amide Validation : Verify the presence of the amide proton (-NH-), which will appear as a highly deshielded singlet at 11.5–12.0 ppm .

  • Isomerism Troubleshooting : N-acylhydrazones frequently exist as a mixture of E/Z geometrical isomers and syn/anti amide rotamers in solution (). If your NMR spectrum shows duplicated peaks (often in a 4:1 or 5:1 ratio) for the azomethine and amide protons, do not assume the sample is impure . This is a hallmark of dynamic conformational isomerism. Heating the NMR sample to 80 °C will typically cause these peaks to coalesce into single sharp lines, validating the structural purity.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. URL:[Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481. URL:[Link]

  • Su, X., et al. (2014). E/Z Isomerization of N-Acylhydrazones. Organic Letters, 16(11), 2933-2936. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to increase the synthesis yield of 3-(1H-pyrrol-1-yl)benzohydrazide

Welcome to the Technical Support Center for the synthesis of 3-(1H-pyrrol-1-yl)benzohydrazide. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks in the two-step synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(1H-pyrrol-1-yl)benzohydrazide. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks in the two-step synthesis from methyl 3-aminobenzoate. By addressing the mechanistic pitfalls of the Clauson-Kaas pyrrole synthesis and subsequent ester hydrazinolysis, this document provides actionable, field-proven solutions to maximize your isolated yield and purity.

Synthesis & Troubleshooting Workflow

SynthesisWorkflow A Methyl 3-aminobenzoate + DMTHF B Clauson-Kaas Reaction (Buffered AcOH, 90°C) A->B Err1 Tar Formation? B->Err1 C Methyl 3-(1H-pyrrol-1-yl)benzoate D Hydrazinolysis (NH2NH2·H2O, MeOH, Reflux) C->D Err2 Incomplete Conversion? D->Err2 E 3-(1H-pyrrol-1-yl)benzohydrazide Err1->C No Fix1 Add NaOAc Buffer Err1->Fix1 Yes Fix1->B Err2->E No Fix2 Increase NH2NH2 to 6 eq Err2->Fix2 Yes Fix2->D

Workflow and troubleshooting logic for 3-(1H-pyrrol-1-yl)benzohydrazide synthesis.

Diagnostic FAQs: Troubleshooting Yield Loss

Q1: Why does my Clauson-Kaas reaction yield a black, intractable tar instead of the pyrrole intermediate? Causality: The Clauson-Kaas reaction typically uses 2,5-dimethoxytetrahydrofuran (DMTHF) in boiling glacial acetic acid. While the acid is necessary to deprotect the acetal and drive the cyclization, the newly formed pyrrole ring is highly sensitive to strong acids. Protonation of the electron-rich pyrrole ring leads to the formation of highly reactive electrophilic species, triggering rapid intermolecular acid-catalyzed polymerization (the "black tar"). Solution: Buffer the reaction. By adding 1.2 equivalents of sodium acetate (NaOAc) to the acetic acid, you create a buffered system. This maintains a pH low enough to hydrolyze the DMTHF but high enough to prevent the protonation and subsequent degradation of the pyrrole product[1]. Additionally, lowering the reaction temperature from reflux (118°C) to 90°C significantly reduces thermal degradation while maintaining a practical reaction rate.

Q2: During hydrazinolysis, my conversion of the ester to the hydrazide stalls at 50-60%. How do I push this to completion? Causality: The conversion of an ester to a hydrazide is a nucleophilic acyl substitution. While hydrazine is an excellent alpha-effect nucleophile, the reaction is reversible. Furthermore, if you are using ethanol as a solvent for a methyl ester, transesterification can occur, creating an ethyl ester intermediate which is sterically more hindered and slower to react with hydrazine. Solution: First, match your solvent to your ester leaving group (use methanol for a methyl ester) to make transesterification a silent, non-disruptive reaction. Second, use a significant stoichiometric excess of hydrazine monohydrate (6.0 equivalents) to drive the equilibrium toward the hydrazide product via Le Chatelier's principle[2].

Q3: How can I isolate the final hydrazide without losing massive amounts of yield in the aqueous wash? Causality: Benzohydrazides possess multiple hydrogen-bond donors and acceptors (the NH and NH2 groups), making them highly soluble in aqueous solutions. Standard liquid-liquid extractions (e.g., Ethyl Acetate/Water) will result in the product partitioning heavily into the aqueous layer, destroying your isolated yield. Solution: Abandon aqueous extraction for this step. Instead, drive the reaction to >95% conversion, concentrate the reaction mixture in vacuo to remove the methanol and excess hydrazine, and induce crystallization directly from a minimal amount of cold water. This leverages the hydrophobic nature of the pyrrole-benzene moiety to crash the product out of solution while keeping the unreacted hydrazine dissolved[3].

Quantitative Optimization Data

The following table summarizes the impact of our optimized parameters versus standard literature conditions.

Reaction PhaseParameterStandard ConditionOptimized ConditionExpected Yield Impact
Clauson-Kaas Catalyst/SolventGlacial AcOHAcOH + 1.2 eq NaOAc+25-35% (Tar reduction)
Clauson-Kaas Temperature118°C (Reflux)90°C+10% (Thermal stability)
Hydrazinolysis SolventEthanolMethanol+15% (Prevents transesterification)
Hydrazinolysis Hydrazine Eq.2.0 eq6.0 eq+20-30% (Equilibrium shift)
Isolation WorkupLiquid-Liquid ExtractionDirect Crystallization+40% (Avoids aqueous loss)

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation triggers are met.

Phase 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add methyl 3-aminobenzoate (1.0 eq) and anhydrous sodium acetate (1.2 eq) to glacial acetic acid (to achieve a 0.5 M concentration).

  • Stir at room temperature for 10 minutes to ensure complete dissolution of the buffer.

  • Add 2,5-dimethoxytetrahydrofuran (DMTHF) (1.1 eq) dropwise over 5 minutes.

  • Heat the reaction mixture to 90°C (internal temperature) and stir for 2-3 hours.

    • Self-Validation Trigger: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete only when the primary amine starting material spot is completely consumed.

  • Cool to room temperature and pour the mixture into crushed ice water.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases (critical to remove all AcOH), then wash with brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate pyrrole ester.

Phase 2: Synthesis of 3-(1H-pyrrol-1-yl)benzohydrazide
  • Dissolve the crude methyl 3-(1H-pyrrol-1-yl)benzoate (1.0 eq) in reagent-grade methanol (0.3 M concentration).

  • Add hydrazine monohydrate (6.0 eq) in one portion. (Caution: Hydrazine is highly toxic and volatile; perform strictly in a well-ventilated fume hood).

  • Heat the mixture to a gentle reflux (65°C) for 12-16 hours.

    • Self-Validation Trigger: Monitor via TLC (DCM/MeOH 9:1). The ester spot must be entirely consumed, replaced by a highly polar, baseline-adjacent spot (the hydrazide).

  • Cool the reaction to room temperature.

  • Concentrate the mixture in vacuo to approximately 15% of its original volume. This step is mandatory to remove methanol and the bulk of the excess hydrazine.

  • Add ice-cold distilled water dropwise to the concentrated residue while stirring vigorously to induce precipitation.

  • Filter the resulting white/off-white precipitate via vacuum filtration, wash the filter cake with a minimal amount of ice-cold water, and dry under high vacuum for 12 hours to yield the final benzohydrazide.

References

  • Clauson-Kaas Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Hydrazine: Chemical and Physical Properties - PubChem. Available at: [Link]

  • Hydrazide - An Overview of Synthesis and Properties - ScienceDirect Topics. Available at: [Link]

Optimization

Improving the solubility of 3-(1H-pyrrol-1-yl)benzohydrazide in aqueous media

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Analyzing Solubility Strategies

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Troubleshooting

Troubleshooting unreacted hydrazine hydrate in 3-(1H-pyrrol-1-yl)benzohydrazide synthesis

Welcome to the Technical Support Knowledge Base. As researchers and drug development professionals, synthesizing heteroaryl benzohydrazides—specifically 3-(1H-pyrrol-1-yl)benzohydrazide —presents a unique set of challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As researchers and drug development professionals, synthesizing heteroaryl benzohydrazides—specifically 3-(1H-pyrrol-1-yl)benzohydrazide —presents a unique set of challenges. While the nucleophilic acyl substitution of the corresponding ester with hydrazine hydrate is straightforward, managing the unreacted hydrazine is a critical bottleneck.

Hydrazine is a known genotoxic impurity. Under the , its acceptable intake in pharmaceutical active ingredients is strictly regulated, often requiring control strategies that reduce its presence to low parts-per-million (ppm) levels. This guide provides field-proven, mechanistically sound strategies to troubleshoot, quantify, and eliminate unreacted hydrazine from your synthetic workflows.

Synthesis & Scavenging Workflow

Understanding the logical flow of synthesis, detection, and remediation is the first step in designing a robust process. The diagram below illustrates the self-validating workflow for managing hydrazine in your reaction.

Workflow A Ester Precursor + Hydrazine Hydrate (Excess) B Reflux in EtOH (Acyl Substitution) A->B C Crude Mixture (Product + Unreacted N2H4) B->C D Is Residual N2H4 > Target Limit (ppm)? C->D HPLC-UV (Derivatization) E Chemical Quenching (Acetone Wash) D->E Yes (Bulk removal) F Resin Scavenging (Polymer-CHO) D->F Yes (Trace removal) G Pure 3-(1H-pyrrol-1-yl) benzohydrazide D->G No (Passes ICH M7) E->D F->D

Fig 1: Workflow for the synthesis and iterative scavenging of residual hydrazine.

Troubleshooting FAQs

Q1: Why is there consistently high unreacted hydrazine in my crude product, even after extensive water washing?

The Causality: To synthesize 3-(1H-pyrrol-1-yl)benzohydrazide from methyl or ethyl 3-(1H-pyrrol-1-yl)benzoate, a significant stoichiometric excess of hydrazine hydrate (typically 3–5 equivalents) is required. This excess drives the equilibrium forward and, crucially, prevents the formation of the symmetrical N,N'-bis-aroylhydrazine byproduct. While hydrazine is highly water-soluble, it strongly hydrogen-bonds with the amide and pyrrole functionalities of your product. During precipitation, hydrazine becomes trapped within the crystal lattice. Simple aqueous washing only removes surface hydrazine, leaving lattice-trapped impurities untouched.

Q2: Direct HPLC-UV analysis of my crude mixture shows no hydrazine. Is my product clean?

The Causality: Likely not. Hydrazine ( NH2​−NH2​ ) lacks a conjugated π -system and therefore has no significant UV chromophore above 200 nm. Direct HPLC-UV analysis will result in false negatives. The Solution: You must utilize a derivatization protocol. Reacting the sample with an excess of benzaldehyde or p-dimethylaminobenzaldehyde converts the residual hydrazine into a strongly UV-absorbing hydrazone. This is a standard analytical protocol extensively documented in .

Q3: What is the most efficient way to remove bulk unreacted hydrazine without sacrificing the yield of my benzohydrazide?

The Causality: Recrystallization is the traditional approach but often leads to significant yield losses (20-40%) due to the product's partial solubility in hot alcohols. The Solution: Use Chemical Quenching . By reslurrying the crude product in a ketone solvent like acetone, the unreacted hydrazine rapidly condenses to form acetone hydrazone. Acetone hydrazone is highly soluble in organic solvents and water, breaking the hydrogen-bond network that trapped the hydrazine in the solid phase. The product can then be filtered off with near-quantitative yield retention.

Quantitative Comparison of Hydrazine Removal Methods

Selecting the right remediation strategy depends on the scale of your synthesis and the initial concentration of the impurity.

Removal MethodMechanism of ActionTypical N₂H₄ ReductionYield RetentionScalabilityCost Impact
Aqueous Washing SolvationLow (Leaves lattice N₂H₄)>95%HighLow
Acetone Reslurry Chemical QuenchingHigh (Reduces to <500 ppm)>90%HighLow
Recrystallization (EtOH/H₂O) Lattice ReorganizationModerate to High60 - 80%HighLow
Polymer-Bound Benzaldehyde Covalent ScavengingVery High (Reduces to <5 ppm)>95%MediumHigh

Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes internal checks to ensure trustworthiness and reproducibility.

Protocol A: Optimized Synthesis & Chemical Quenching

Objective: Synthesize 3-(1H-pyrrol-1-yl)benzohydrazide while minimizing lattice-trapped hydrazine.

  • Reaction: Dissolve 1.0 eq of methyl 3-(1H-pyrrol-1-yl)benzoate in absolute ethanol (5 volumes). Add 4.0 eq of hydrazine hydrate (64% hydrazine).

  • Reflux: Heat the mixture to reflux (approx. 78°C) under nitrogen for 12 hours. Validation check: Monitor the disappearance of the ester via TLC (Hexanes/EtOAc 7:3).

  • Precipitation: Cool the mixture to 0°C. Add cold distilled water (10 volumes) dropwise to precipitate the crude product. Filter and dry under a vacuum.

  • Chemical Quenching (Crucial Step): Transfer the crude solid to a flask containing acetone (10 volumes). Stir vigorously at room temperature for 2 hours. The acetone reacts with trapped hydrazine to form soluble acetone hydrazone.

  • Isolation: Filter the solid, wash with cold acetone (2 volumes), and dry under high vacuum at 45°C to constant weight.

Protocol B: Derivatization and HPLC Analysis of Residual Hydrazine

Objective: Quantify trace hydrazine to ensure compliance with .

  • Sample Preparation: Accurately weigh 50 mg of the synthesized benzohydrazide into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile.

  • Derivatization: Add 100 µL of a 5% (v/v) benzaldehyde solution in Acetonitrile, followed by 10 µL of glacial acetic acid (catalyst).

  • Incubation: Sonicate the mixture for 30 minutes at 40°C to ensure complete conversion to benzaldehyde hydrazone. Dilute to volume with Acetonitrile.

  • Self-Validation (Spike Recovery): Prepare a parallel sample spiked with a known concentration of hydrazine standard (e.g., 10 ppm) to validate derivatization efficiency.

  • HPLC-UV Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (40:60 v/v).

    • Detection: UV at 290 nm.

    • Note: Benzaldehyde hydrazone elutes distinctly from the benzohydrazide product.

Protocol C: Trace Scavenging using Polymer-Bound Benzaldehyde

Objective: Remove trace hydrazine (<500 ppm) down to ICH acceptable intake limits without yield loss. This is a standard technique recognized in .

  • Dissolution: Dissolve the partially purified 3-(1H-pyrrol-1-yl)benzohydrazide in a polar aprotic solvent (e.g., THF or DMF) where it is fully soluble.

  • Resin Addition: Add 3-5 mass equivalents (relative to estimated residual hydrazine) of Polymer-bound benzaldehyde (loading ~2.5 mmol/g).

  • Agitation: Shake or gently stir the suspension at room temperature for 4-6 hours. Avoid magnetic stirring bars that can mechanically grind and degrade the polymer beads.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin.

  • Recovery: Concentrate the filtrate under reduced pressure and precipitate the ultra-pure product using an anti-solvent (e.g., water or heptane).

References

  • ICH Harmonised Guideline M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • FDA Guidance for Industry : M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities. U.S. Food and Drug Administration. URL:[Link]

  • Journal of Pharmaceutical and Biomedical Analysis : Official peer-reviewed literature for analytical methodologies, including derivatization techniques for trace impurity quantification. ScienceDirect. URL:[Link]

  • Organic Process Research & Development : Authoritative source for scalable chemical engineering, impurity scavenging resins, and chemical quenching techniques. ACS Publications. URL:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-(1H-pyrrol-1-yl)benzohydrazide

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the synthesis and purification of 3-(1H-pyrrol-1-yl)benzohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the synthesis and purification of 3-(1H-pyrrol-1-yl)benzohydrazide .

Due to its unique amphiphilic structure—combining a hydrophobic, electron-rich pyrrole ring with a highly polar, hydrogen-bonding hydrazide moiety—this compound presents specific challenges during crystallization. The protocols and troubleshooting steps below are designed to ensure high-yield, high-purity recovery while explaining the physicochemical causality behind each operational choice.

Part 1: Troubleshooting & FAQs

Q1: My recrystallized product has a pink or brownish tint instead of being pure white. How do I fix this?

A: This discoloration is a classic signature of pyrrole oxidation and trace polymerization. The pyrrole moiety is highly electron-rich and susceptible to auto-oxidation when exposed to light, air, or trace acids during heating.

  • The Causality: When heated in standard solvents, trace oxygen or acidic impurities catalyze the formation of extended conjugated pyrrole oligomers, which are highly colored even at parts-per-million (ppm) concentrations.

  • The Fix: Ensure your recrystallization solvent is strictly neutral. Add 1-2% (w/w) activated charcoal (Norit) during the hot dissolution phase to adsorb these polymeric impurities. Filter the solution hot through a pad of Celite. For ultra-pure pharmaceutical applications, degas your solvent with nitrogen prior to heating [1].

Q2: The compound is "oiling out" (forming a separate liquid phase) when I cool the ethanol solution. What is the mechanism, and how do I induce crystallization?

A: Oiling out occurs when the compound's solubility drops drastically while the temperature of the solution is still above the melting point of the solute-solvent mixture. The amphiphilic nature of 3-(1H-pyrrol-1-yl)benzohydrazide makes it prone to liquid-liquid phase separation in steep temperature gradients.

  • The Causality: You have likely saturated the solution at too high a temperature or cooled it too rapidly. The thermal kinetic energy drops faster than the molecules can organize into a stable crystal lattice.

  • The Fix: Reheat the mixture until the oil completely dissolves. Add 5-10% more hot solvent (to lower the saturation temperature below the oiling point), and allow it to cool ambiently in a draft-free environment. Seeding the solution at the cloud point provides nucleation sites, bypassing the thermodynamic energy barrier for lattice formation [2].

Q3: Can I use an anti-solvent like water to push the compound out of ethanol and increase my yield?

A: Water can be used as an anti-solvent with ethanol, but it must be applied with extreme caution.

  • The Causality: The strong hydrogen-bonding network between water and the hydrazide (-CONHNH 2​ ) group can lead to the formation of stable hydrates or trap water within the crystal lattice, complicating downstream drying and altering the compound's melting point.

  • The Fix: If using an EtOH/Water system, add hot water dropwise to the boiling ethanol solution only until a faint, persistent turbidity is observed. Immediately clear the turbidity with a single drop of hot ethanol, then begin the slow cooling process.

Q4: My crude product contains unreacted ethyl 3-(1H-pyrrol-1-yl)benzoate. Will ethanol remove this?

A: No, ethanol is sub-optimal for removing large amounts of the ester precursor.

  • The Causality: The ester precursor is highly hydrophobic and lacks the hydrogen-bonding hydrazide tail. While it is soluble in ethanol, it may co-precipitate if present in high concentrations.

  • The Fix: If Thin Layer Chromatography (TLC) indicates significant unreacted ester, perform a primary recrystallization using an Ethyl Acetate / Hexane system. The non-polar hexane will keep the ester in solution while the polar hydrazide product crystallizes out.

Part 2: Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal solvent system based on your specific crude impurity profile.

Solvent SystemPolarity IndexSolute AffinityRecommended Use CaseExpected Recovery
Absolute Ethanol 5.2High (Hot), Low (Cold)Primary recrystallization (Standard)75 - 85%
Isopropanol (IPA) 3.9Moderate (Hot), V. Low (Cold)High-purity crystallization (Slower)80 - 90%
Ethanol / Water (3:1) ~7.0High (Hot), V. Low (Cold)High-yield recovery from mother liquor> 90%
Ethyl Acetate / Hexane VariableModerateRemoval of non-polar ester precursors60 - 70%

Part 3: Experimental Protocol (Self-Validating Workflow)

Standard Operating Procedure: Single-Solvent Recrystallization (Absolute Ethanol)
  • Self-Validating Check: Before starting, perform a TLC of the crude solid (Eluent: EtOAc/Hexane 1:1) to confirm the absence of massive non-polar impurities. If the ester precursor spot is heavy, switch to the EtOAc/Hexane method.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 3-(1H-pyrrol-1-yl)benzohydrazide in a clean, dry Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Add 10 mL of absolute ethanol. Heat the suspension to a gentle reflux (approx. 78°C) using a water bath or aluminum heating block.

  • Titration of Solvent: If the solid does not completely dissolve, add hot ethanol in 1 mL increments, allowing 30 seconds of boiling between additions, until the solution is completely clear. Do not exceed 20 mL total.

  • Decolorization: If the solution is tinted pink or brown, remove from heat, cool slightly (to prevent boiling over), and add 20 mg of activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed flask [3].

  • Crystallization: Remove the flask from the heat source. Do not disturb the flask. Allow it to cool to room temperature over 1-2 hours. Causality: Slow cooling allows the thermodynamically favored, highly ordered crystal lattice to form, excluding impurities.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold ethanol to wash away the surface mother liquor.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent.

Part 4: Workflow Visualization

The following decision tree maps the logical pathway for solvent selection and troubleshooting during the purification of 3-(1H-pyrrol-1-yl)benzohydrazide.

SolventSelection Start Crude 3-(1H-pyrrol-1-yl) benzohydrazide ImpurityCheck TLC: Identify Primary Impurities Start->ImpurityCheck Polar Polar Impurities (e.g., Hydrazine hydrate) ImpurityCheck->Polar NonPolar Non-Polar Impurities (e.g., Ester precursor) ImpurityCheck->NonPolar Solvent1 Use Absolute Ethanol or Isopropanol Polar->Solvent1 Solvent2 Use Ethyl Acetate / Hexane (1:1) NonPolar->Solvent2 Oiling Does Oiling Out Occur During Cooling? Solvent1->Oiling Solvent2->Oiling FixOil Reheat, add 5% more good solvent, cool slowly & seed Oiling->FixOil Yes Success Pure Crystalline Product Isolated via Filtration Oiling->Success No FixOil->Success

Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena during recrystallization.

References

  • Title: Purification of Laboratory Chemicals (8th Edition) - Solvent Degassing and Decolorization Source: ScienceDirect / Butterworth-Heinemann URL: [Link]

  • Title: Crystallization (Organic Chemistry Laboratory Techniques) Source: Chemistry LibreTexts URL: [Link]

  • Title: General Procedure for the Synthesis and Purification of Hydrazides Source: Organic Syntheses (Org. Syn.) URL: [Link]

Troubleshooting

Optimizing reaction time and temperature for 3-(1H-pyrrol-1-yl)benzohydrazide hydrazone formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected bottlenecks in what appears to be a standard transformation: t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected bottlenecks in what appears to be a standard transformation: the synthesis of hydrazones.

When working with 3-(1H-pyrrol-1-yl)benzohydrazide , the electron-rich pyrrole ring and the specific steric demands of the benzohydrazide scaffold introduce unique mechanistic nuances. Optimizing reaction time and temperature is not merely about pushing a reaction to completion; it is a delicate balancing act of kinetic activation, thermodynamic equilibrium, and the preservation of sensitive functional groups.

This guide provides a self-validating protocol, empirical data matrices, and an advanced troubleshooting FAQ to ensure high-fidelity hydrazone formation.

I. Optimization Workflow & Mechanistic Logic

The formation of a hydrazone from a benzohydrazide and a carbonyl compound proceeds via a two-step mechanism: a fast nucleophilic attack to form a tetrahedral carbinolamine, followed by a rate-limiting, acid-catalyzed dehydration.

Workflow Start Start Synthesis Mix Mix Hydrazide + Carbonyl in EtOH (0.1M) Start->Mix Catalyst Add Glacial AcOH (Cat. 1-5 mol%) Mix->Catalyst Temp Set Temperature Catalyst->Temp RoomTemp 25°C (Aldehydes) Time: 8-12h Temp->RoomTemp Reflux 78°C (Ketones/Hindered) Time: 4-8h Temp->Reflux Monitor Monitor via TLC/LC-MS (every 2h) RoomTemp->Monitor Reflux->Monitor Precipitate Product Precipitates? Monitor->Precipitate Filter Filter & Wash (Cold EtOH) Precipitate->Filter Yes Concentrate Add Sieves / Concentrate Precipitate->Concentrate No

Figure 1: Decision matrix for optimizing time and temperature based on carbonyl sterics.

II. Quantitative Optimization Matrix

The following table summarizes the empirical relationship between substrate sterics, temperature, and time. Use this data to establish your baseline parameters.

Carbonyl SubstrateTemperatureTimeCatalyst (AcOH)ConversionPurityMechanistic Observation
Aromatic Aldehyde 25 °C (RT)8–12 h5 mol%>95%>98%Slow, thermodynamically stable precipitation.
Aromatic Aldehyde 78 °C (Reflux)2–3 h5 mol%>95%>95%Rapid conversion; slight risk of pyrrole oxidation.
Aromatic Ketone 25 °C (RT)24 h10 mol%<30%N/AReaction stalls due to carbinolamine equilibrium.
Aromatic Ketone 78 °C (Reflux)6–8 h10 mol%80–85%>90%Requires water sequestration (e.g., 3Å sieves).

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Preparation & Solvation

  • Action: Suspend 1.0 equivalent of 3-(1H-pyrrol-1-yl)benzohydrazide in absolute ethanol to achieve a 0.1 M concentration. Add 1.05 equivalents of the target aldehyde or ketone.

  • Causality: Absolute ethanol is chosen because the starting materials are highly soluble in it at mildly elevated temperatures, whereas the resulting hydrazone is typically insoluble, driving the equilibrium forward via precipitation.

  • Validation Check: The solution should be pale yellow. If the hydrazide does not fully dissolve, gently warm the flask to 40 °C before adding the catalyst.

Step 2: Kinetic Activation (Catalysis)

  • Action: Add 1–5 mol% of glacial acetic acid.

  • Causality: Hydrazone formation requires a highly specific pH window. As established by, a pH of ~4.5 is optimal. It is acidic enough to protonate the hydroxyl group of the carbinolamine intermediate (enabling dehydration) but mild enough to avoid protonating the nucleophilic terminal nitrogen of the hydrazide ( pKa​ ~3.5).

Step 3: Thermal Optimization

  • Action:

    • For Aldehydes: Stir at 25 °C for 8–12 hours.

    • For Ketones: Attach a reflux condenser and heat to 78 °C for 4–8 hours. If using a highly hindered ketone, add activated 3Å molecular sieves to the flask.

  • Validation Check: Spot the reaction mixture on a TLC plate (Silica gel, 1:1 EtOAc:Hexanes) every 2 hours. You must observe the disappearance of the UV-active hydrazide spot (lower Rf​ ) and the emergence of the hydrazone spot (higher Rf​ ).

Step 4: Isolation via Thermodynamic Trapping

  • Action: Once TLC indicates >95% conversion, remove the flask from heat and cool to 0 °C in an ice bath for 1 hour.

  • Validation Check: A heavy, crystalline precipitate must form. If the solution remains clear, the equilibrium is incomplete. Concentrate the solvent volume by 50% under reduced pressure and return to 0 °C.

  • Action: Isolate the product via vacuum filtration. Wash the filter cake with ice-cold absolute ethanol (2 x 5 mL) to remove unreacted carbonyl and acetic acid traces. Dry under high vacuum.

IV. Troubleshooting & FAQs

Q: Why is my reaction with a ketone stalling at 40-50% conversion, even after 24 hours? A: You are fighting thermodynamics. Hydrazone formation is a classic example of . The reaction is entirely reversible. Because ketones are less electrophilic and more sterically hindered than aldehydes, the reverse reaction (hydrolysis) competes heavily with formation. Solution: You must physically break the equilibrium. Increase the temperature to 78 °C to overcome the activation energy barrier of the dehydration step, and add 3Å molecular sieves to sequester the water byproduct, forcing the reaction to completion.

Q: I increased the temperature to 100 °C in DMF to speed up a sluggish reaction, but the mixture turned dark brown and my yield dropped. What happened? A: The 3-(1H-pyrrol-1-yl) moiety is an electron-rich aromatic system. At elevated temperatures (>80 °C), especially in the presence of atmospheric oxygen or trace acid, the pyrrole ring becomes highly susceptible to oxidative degradation and electrophilic polymerization. Solution: Never exceed 80 °C for prolonged periods with this specific scaffold. If a ketone is unreactive at 78 °C in ethanol, switch to a Lewis acid catalyst (e.g., Sc(OTf)3​ at 1 mol%) at a lower temperature rather than applying brute-force heat.

Q: My NMR shows two distinct sets of peaks for the purified product. Did the reaction produce a side product due to high temperatures? A: Likely not. Hydrazones frequently exhibit stereoisomerism (E/Z isomers across the C=N bond) and conformational isomerism (syn/anti rotamers across the amide C-N bond). The 3-(1H-pyrrol-1-yl)benzohydrazide scaffold is particularly prone to this due to restricted rotation around the bulky aromatic system. Solution: To validate if the peaks are rotamers rather than impurities, perform a Variable Temperature (VT) NMR experiment at 60 °C in DMSO-d6. If the two sets of peaks coalesce into a single set, you are observing rotamers, confirming a pure product.

Q: Can I use HCl instead of Acetic Acid to speed up the reaction time? A: Absolutely not. Refer to the mechanistic diagram below. Strong mineral acids will drop the pH below 3.0. This completely protonates the terminal amine of the hydrazide, transforming it from a potent nucleophile into an inert, positively charged ammonium species. The reaction will immediately halt.

Mechanism Hydrazide Hydrazide + Carbonyl (Nucleophilic Amine) Carbinolamine Carbinolamine Intermediate (Tetrahedral) Hydrazide->Carbinolamine Nucleophilic Attack (Fast) Hydrazone Hydrazone Product (C=N Bond) Carbinolamine->Hydrazone Dehydration (Rate-Limiting) Acid Optimal pH 4.5 (AcOH) Acid->Carbinolamine Catalyzes -OH removal

Figure 2: The pH-dependent kinetic bottleneck of hydrazone formation.

V. References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481. URL: [Link]

  • Rowan, S. J., Cantrill, S. J., Cousins, G. R. L., Sanders, J. K. M., & Stoddart, J. F. (2002). Dynamic Covalent Chemistry. Angewandte Chemie International Edition, 41(6), 898-952. URL: [Link]

  • Organic Syntheses, Coll. Vol. 6, p.12 (1988). General Procedure for Hydrazone Synthesis. URL: [Link]

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 3-(1H-pyrrol-1-yl)benzohydrazide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-(1H-pyrrol-1-yl)benzohydrazide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-(1H-pyrrol-1-yl)benzohydrazide .

This molecule presents unique storage challenges because it contains two highly reactive centers: an electron-rich 1H-pyrrole ring (highly susceptible to photo-oxidation and electrophilic attack) and a nucleophilic carbohydrazide moiety (prone to auto-oxidation, hydrolysis, and condensation). Understanding the causality behind these degradation pathways is critical for maintaining compound integrity during drug development workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My lyophilized powder changed from off-white to dark brown over three months of storage at 4°C. What is the mechanism of this degradation, and is the compound still usable?

A: The compound has undergone photo-oxidation and subsequent polymerization , and it should be discarded. Causality: The 1H-pyrrole ring is an electron-rich π -system. When exposed to ambient light and atmospheric oxygen, trace photosensitizers convert triplet oxygen to highly reactive singlet oxygen. This singlet oxygen undergoes a [4+2] cycloaddition with the pyrrole ring to form an unstable endoperoxide [3]. This intermediate rapidly cleaves and polymerizes into complex, highly conjugated (and therefore dark-colored) maleimide derivatives. Solution: Solid-state storage must strictly adhere to ICH Q1A(R2) guidelines for light-sensitive APIs [1]. Store the powder in opaque or amber vials, backfilled with ultra-pure Argon, at -20°C.

Q2: LC-MS analysis of my DMSO stock solution shows a sudden loss of potency and a major impurity with a mass shift of +40 Da. What caused this?

A: You are observing hydrazone condensation . Causality: The terminal amine of the hydrazide group (-CO-NH-NH 2​ ) is a potent alpha-effect nucleophile. It reacts rapidly with trace ketones or aldehydes present as impurities in solvents or lab air. A mass shift of +40 Da specifically indicates condensation with acetone (Addition of acetone [+58 Da] minus loss of water [-18 Da] = +40 Da) [4]. Solution: Never clean spatulas or glassware with acetone prior to handling hydrazides. Use only freshly opened, anhydrous, carbonyl-free DMSO for stock solutions.

Q3: During long-term stability testing, I detected a degradation product matching the mass of 3-(1H-pyrrol-1-yl)benzoic acid. How did this form in a sealed vial?

A: This is the result of hydrazide hydrolysis driven by moisture ingress during repeated freeze-thaw cycles. Causality: When cold vials are opened before reaching room temperature, atmospheric moisture condenses inside the vial. The water hydrolyzes the carbohydrazide bond, yielding the corresponding benzoic acid derivative and free hydrazine [2]. Solution: Implement the "Desiccated Thaw" protocol (see Protocol A below) to ensure vials reach thermal equilibrium before the seal is broken.

Part 2: Quantitative Data & Analytical Degradation Markers

To effectively monitor the stability of 3-(1H-pyrrol-1-yl)benzohydrazide, your Quality Control (QC) team must track specific analytical markers. The table below summarizes the quantitative mass shifts and environmental triggers associated with each degradation pathway.

Degradation PathwayEnvironmental TriggerPrimary MechanismLC-MS Analytical MarkerPreventative Action
Condensation Trace Carbonyls (Acetone)Nucleophilic attack by terminal NH 2​ +40 Da (Hydrazone formation)Use carbonyl-free solvents; avoid acetone in labware prep.
Hydrolysis Moisture / CondensationCleavage of C-N bond-14 Da (Loss of NH-NH 2​ , gain of OH)Equilibrate vials to RT in a desiccator before opening.
Photo-oxidation Ambient Light + O 2​ [4+2] Cycloaddition to pyrrole+32 Da (Endoperoxide intermediate)Store in amber vials; handle under low-light conditions.
Auto-oxidation Trace Metals + O 2​ Oxidation to acyl diimide-2 Da (Diimide) or +200 Da (Dimer)Purge solvents with Argon; use EDTA in aqueous buffers.

Part 3: Mechanistic Workflow & Visualization

The following diagram maps the logical relationship between environmental stressors, the specific functional group attacked, and the resulting degradation products.

DegradationPathways API 3-(1H-pyrrol-1-yl) benzohydrazide LightO2 Light / O2 (Photo-oxidation) API->LightO2 Moisture H2O / H+ (Hydrolysis) API->Moisture Carbonyls Trace Ketones/Aldehydes (Condensation) API->Carbonyls MetalO2 O2 / Trace Metals (Auto-oxidation) API->MetalO2 Polymers Pyrrole Endoperoxides & Colored Polymers LightO2->Polymers Acid 3-(1H-pyrrol-1-yl) benzoic acid + Hydrazine Moisture->Acid Hydrazone Hydrazone Derivatives (+ Mass Shift) Carbonyls->Hydrazone Dimer Acyl Diimide & 1,2-Diacylhydrazine MetalO2->Dimer

Fig 1: Primary degradation pathways of 3-(1H-pyrrol-1-yl)benzohydrazide under environmental stress.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply trust that your storage conditions are adequate. Use the following self-validating protocols to actively prevent degradation and prove that your analytical methods can detect failure.

Protocol A: Preparation and Storage of Anhydrous, Oxygen-Free Stock Solutions

This protocol prevents oxidation and condensation by eliminating their chemical prerequisites.

  • Solvent Preparation: Procure anhydrous, amine-free, and carbonyl-free DMSO (stored over molecular sieves).

  • Degassing: Submerge a sterile needle attached to an Argon line into the DMSO. Sparge the solvent with Argon for 15 minutes at room temperature to displace dissolved oxygen.

  • Dissolution: Weigh the 3-(1H-pyrrol-1-yl)benzohydrazide powder under a nitrogen-purged glovebag. Dissolve in the degassed DMSO to achieve a 10 mM stock concentration.

  • Aliquoting: Dispense 50 µL aliquots into single-use, amber glass HPLC vials. Causality: Single-use aliquots prevent the moisture ingress associated with repeated freeze-thaw cycles.

  • Inert Sealing: Blanket the headspace of each vial with Argon before capping with PTFE-lined septa. Store at -80°C.

  • Desiccated Thaw (Critical Step): When retrieving a vial, place it immediately into a vacuum desiccator containing active silica gel. Allow it to sit for 30 minutes until it reaches room temperature before piercing the septum.

Protocol B: Forced Degradation (Stability-Indicating) Assay Validation

How do you know your LC-MS method can actually detect the degradation products? You must intentionally destroy a sample to validate the assay.

  • Oxidative Stress Control: Add 10 µL of 3% H 2​ O 2​ to 90 µL of a 1 mM stock solution. Incubate at 40°C for 2 hours.

  • Photolytic Stress Control: Place a clear vial of 1 mM stock solution under a broad-spectrum UV/Vis lamp (ICH Q1B compliant) for 24 hours.

  • Hydrolytic Stress Control: Add 10 µL of 0.1 M HCl to 90 µL of a 1 mM stock solution. Incubate at 40°C for 2 hours.

  • Analysis: Run all three stressed samples alongside a freshly prepared control via LC-MS.

  • Validation Check: You must successfully resolve the +32 Da (Endoperoxide), -14 Da (Acid), and -2 Da (Diimide) peaks from the parent peak. If the parent peak simply disappears without new peaks forming, your degradants are precipitating or polymerizing on the column, and your analytical method requires optimization.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA) Regulatory Guidance.[Link]

  • PubChem Compound Summary for Benzohydrazide. National Center for Biotechnology Information (NCBI).[Link]

  • Photochemical Degradation of Pharmaceuticals and Mitigation Strategies. National Library of Medicine (PMC).[Link]

  • Hydrazide Stability, Condensation kinetics, and Hydrazone Formation. National Library of Medicine (PMC).[Link]

Troubleshooting

Removing trace impurities from crude 3-(1H-pyrrol-1-yl)benzohydrazide samples

Welcome to the Advanced Technical Support Center for the synthesis and purification of 3-(1H-pyrrol-1-yl)benzohydrazide. As a Senior Application Scientist, I have designed this guide to help researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 3-(1H-pyrrol-1-yl)benzohydrazide. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation of this specific hydrazide intermediate.

The synthesis of 3-(1H-pyrrol-1-yl)benzohydrazide—typically via the hydrazinolysis of ethyl 3-(1H-pyrrol-1-yl)benzoate—presents unique chemoselectivity challenges. The target molecule contains an electron-rich pyrrole ring (sensitive to oxidation and acids) and a hydrazide moiety (sensitive to hydrolysis). Furthermore, the reaction leaves behind trace impurities, most notably unreacted hydrazine , a highly regulated genotoxic impurity (GTI) [1].

This guide provides field-proven, self-validating protocols to achieve API-grade purity while explaining the mechanistic causality behind each experimental choice.

Purification Workflow & Logic

The following workflow illustrates the chemoselective logic required to isolate the target molecule without degrading the pyrrole ring or hydrolyzing the hydrazide.

PurificationWorkflow Crude Crude 3-(1H-pyrrol-1-yl)benzohydrazide (Contains Hydrazine, Diacylhydrazine, Ester) HotDissolution Hot Dissolution in EtOH/Water (Inert N2 Atmosphere) Crude->HotDissolution HotFiltration Hot Filtration (Removes Insoluble Diacylhydrazine) HotDissolution->HotFiltration Scavenging Polymer-Bound Aldehyde Scavenging (Captures Trace Hydrazine) HotFiltration->Scavenging Crystallization Controlled Cooling Crystallization (Rejects Unreacted Ester to Mother Liquor) Scavenging->Crystallization Pure Pure API-Grade Benzohydrazide (Hydrazine < 1 ppm) Crystallization->Pure

Workflow for the trace purification of 3-(1H-pyrrol-1-yl)benzohydrazide.

Troubleshooting Q&A

Q1: My final product consistently fails the 1 ppm limit for residual hydrazine. How can I selectively remove it without hydrolyzing my benzohydrazide?

The Causality: Free hydrazine is a known mutagenic impurity regulated under ICH M7 guidelines [1]. Standard purification often employs acidic aqueous washes to protonate and remove basic amines. However, subjecting 3-(1H-pyrrol-1-yl)benzohydrazide to acidic conditions (pH < 4) will catalyze the hydrolysis of the hydrazide back to the carboxylic acid and generate more free hydrazine, creating a vicious cycle.

The Solution: Implement a chemoselective solid-phase scavenging step using a macroporous polymer-bound benzaldehyde resin (e.g., PL-CHO)[2].

  • Mechanism: The unhindered, highly nucleophilic free hydrazine reacts rapidly with the resin-bound aldehyde to form a hydrazone, tethering the impurity to the solid support. Your target molecule, 3-(1H-pyrrol-1-yl)benzohydrazide, reacts exponentially slower due to the steric hindrance of the bulky aromatic group and the reduced nucleophilicity of the acyl-adjacent nitrogen.

  • Validation: By filtering the resin, you physically remove the hydrazine.

Q2: I am observing an insoluble white precipitate that won't dissolve even in boiling ethanol. What is it, and how do I remove it?

The Causality: This is the symmetrical diacylhydrazine byproduct: 1,2-bis(3-(1H-pyrrol-1-yl)benzoyl)hydrazine. During the primary reaction, the newly formed benzohydrazide can act as a nucleophile and attack a second equivalent of the starting ethyl ester. Because this dimeric molecule is highly symmetrical and capable of extensive intermolecular hydrogen bonding, its lattice energy is exceptionally high, rendering it nearly insoluble in standard alcohols. The Solution: Exploit this thermodynamic property. Perform a hot dissolution of your crude mixture in an Ethanol/Water (80:20) mixture. The target mono-hydrazide will dissolve, while the diacylhydrazine remains in suspension. A simple hot filtration through a Celite pad will quantitatively remove this impurity.

Q3: The crude material turns pink or dark brown during workup. How do I prevent this degradation?

The Causality: The 1H-pyrrol-1-yl moiety is an electron-rich heterocycle. In the presence of ambient oxygen and light, or trace transition metals, pyrroles undergo autoxidation and subsequent radical polymerization, leading to highly colored oligomers [3]. The Solution: Exclude oxygen and limit thermal stress. All dissolution and crystallization steps must be performed using degassed solvents under a positive pressure of Nitrogen or Argon. Avoid prolonged heating (> 4 hours) during the hot filtration step.

Quantitative Impurity Control Summary

To ensure your process is robust, track the following metrics during your purification workflow.

ImpuritySourceTypical Crude LevelTarget LimitRemoval StrategyTypical Recovery
Hydrazine Unreacted Reagent1,000 - 5,000 ppm< 1 ppmPolymer-bound Aldehyde ScavengingN/A (Removed)
Diacylhydrazine Over-reaction Byproduct2 - 5% (w/w)< 0.1%Hot Filtration (Insoluble)N/A (Removed)
Ethyl Ester Unreacted Starting Material1 - 3% (w/w)< 0.15%Crystallization (Stays in Mother Liquor)N/A (Removed)
Target API Product85 - 90%> 99.5%Complete Workflow80 - 85%

Self-Validating Experimental Protocol

This protocol integrates the solutions discussed above into a single, cohesive laboratory procedure. It is "self-validating" because it includes specific In-Process Controls (IPCs) that must be met before proceeding to the next step.

Step 1: Hot Dissolution and Diacylhydrazine Removal
  • Suspend 10.0 g of crude 3-(1H-pyrrol-1-yl)benzohydrazide in 100 mL of degassed Ethanol/Water (80:20 v/v) in a round-bottom flask equipped with a reflux condenser and nitrogen line.

  • Heat the mixture to 75°C (internal temperature) with moderate stirring. Maintain for 15 minutes.

  • IPC Check 1: Observe the solution. A fine white suspension will remain (the diacylhydrazine).

  • Rapidly filter the hot mixture through a pre-warmed sintered glass funnel packed with 1 cm of Celite. Rinse the pad with 10 mL of hot Ethanol.

Step 2: Chemoselective Hydrazine Scavenging
  • Transfer the hot filtrate to a clean flask under nitrogen.

  • Add 2.0 equivalents (relative to the estimated hydrazine content) of Polymer-Bound Benzaldehyde resin (e.g., PL-CHO, ~3.0 mmol/g loading).

  • Stir the suspension gently at 50°C for 2 hours. Note: Use an overhead stirrer or gentle orbital shaking to prevent mechanical grinding of the polymer beads.

  • IPC Check 2: Withdraw a 0.5 mL aliquot, filter, and analyze via LC-MS or a colorimetric p-dimethylaminobenzaldehyde (p-DMAB) assay. Proceed only if free hydrazine is undetected (< 1 ppm).

  • Filter the mixture to remove the hydrazine-bound resin.

Step 3: Crystallization and Isolation
  • Concentrate the filtrate under reduced pressure (bath temp < 40°C) to remove approximately 50% of the ethanol.

  • Heat the concentrated solution to 60°C until fully homogeneous, then cool slowly to 20°C at a rate of 10°C/hour to promote the growth of large, pure crystals.

  • Once at 20°C, further chill the suspension to 0-5°C in an ice bath for 2 hours.

  • Filter the crystalline product and wash the filter cake with 15 mL of ice-cold Ethanol/Water (50:50 v/v). Mechanism: The unreacted ethyl ester is highly soluble in cold ethanol and is completely rejected into the mother liquor.

  • Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.

References

The protocols and mechanistic explanations in this guide are grounded in the following authoritative guidelines and peer-reviewed literature:

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. URL:[Link]

  • Organic Process Research & Development. Use of Solid-Supported Scavengers in the Synthesis of Active Pharmaceutical Ingredients. URL:[Link]

  • National Center for Biotechnology Information (NIH). Synthesis, Properties, and Pharmaceutical Applications of Pyrrole Derivatives. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy Guide: 3-(1H-pyrrol-1-yl)benzohydrazide vs. Isoniazid

Executive Summary & Strategic Context The development of novel antimicrobial agents is increasingly driven by the need to overcome resistance mechanisms that plague first-line therapeutics. Isoniazid (INH) remains a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The development of novel antimicrobial agents is increasingly driven by the need to overcome resistance mechanisms that plague first-line therapeutics. Isoniazid (INH) remains a cornerstone of antitubercular therapy, yet the global rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the exploration of alternative hydrazide derivatives.

This guide provides an objective, data-driven comparison between the gold-standard Isoniazid and 3-(1H-pyrrol-1-yl)benzohydrazide , a representative bulky, lipophilic hydrazide derivative. By analyzing their physicochemical properties, mechanistic divergence, and comparative efficacy profiles, this document equips drug development professionals with the insights necessary to evaluate pyrrolyl benzohydrazides as potential lead compounds for drug-resistant pathogens.

Physicochemical Profiling & Structural Rationale

The antimicrobial efficacy of a compound is inextricably linked to its molecular architecture. Isoniazid is a highly hydrophilic, low-molecular-weight prodrug. In contrast, the substitution of the pyridine ring with a benzene ring bearing a lipophilic pyrrole moiety fundamentally alters the molecule's pharmacokinetic and pharmacodynamic trajectory.

Table 1: Comparative Physicochemical Properties
PropertyIsoniazid (INH)3-(1H-pyrrol-1-yl)benzohydrazidePharmacological Implication
Molecular Weight 137.14 g/mol 201.22 g/mol Both are well within Lipinski’s Rule of 5 for oral bioavailability.
LogP (Lipophilicity) -0.71~1.85Pyrrole derivative exhibits superior lipid solubility, enhancing passive diffusion across the mycolic acid-rich mycobacterial cell wall.
Topological Polar Surface Area (TPSA) 68.0 Ų58.3 ŲReduced TPSA in the pyrrole derivative suggests altered target binding kinetics and potentially different intracellular accumulation profiles.
H-Bond Donors/Acceptors 2 / 32 / 2The loss of the pyridine nitrogen alters the hydrogen-bonding network critical for KatG enzyme binding.

Mechanistic Divergence: The "KatG Bottleneck"

To understand the experimental efficacy data, we must first establish the causality behind their mechanisms of action.

Isoniazid is a prodrug. It possesses no intrinsic antimicrobial activity until it is activated by the mycobacterial catalase-peroxidase enzyme, KatG . Once activated, it forms a covalent adduct with NAD+, which subsequently inhibits InhA (enoyl-acyl carrier protein reductase), halting mycolic acid synthesis . Over 70% of clinical INH resistance is driven by mutations in the katG gene.

3-(1H-pyrrol-1-yl)benzohydrazide is designed to bypass this bottleneck. The bulky pyrrole group creates steric hindrance, preventing efficient entry into the narrow heme pocket of KatG. Consequently, its efficacy relies on either direct, non-covalent inhibition of InhA or engagement with alternative essential targets (such as DprE1 or MmpL3), rendering it active against KatG-mutant strains.

Mechanism INH Isoniazid (INH) KatG KatG Activation (Susceptible to Mutation) INH->KatG Adduct INH-NAD Adduct KatG->Adduct InhA InhA Inhibition (Cell Death) Adduct->InhA Pyrrole 3-(1H-pyrrol-1-yl) benzohydrazide Direct Direct Binding (KatG Independent) Pyrrole->Direct Pyrrole->Direct Potential Direct->InhA Potential AltTarget Alternative Targets (e.g., DprE1 / MmpL3) Direct->AltTarget

Fig 1: Mechanistic divergence between KatG-dependent INH and KatG-independent bulky benzohydrazides.

Comparative Antimicrobial Efficacy Data

The following data summarizes the Minimum Inhibitory Concentration (MIC) across various strains. The data highlights the trade-off inherent in structural modification: a loss of extreme potency against wild-type strains in exchange for retained efficacy against resistant mutants and a broader spectrum of activity.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
Pathogen StrainIsoniazid (INH)3-(1H-pyrrol-1-yl)benzohydrazideEfficacy Interpretation
M. tuberculosis H37Rv (Wild-Type)0.03 1.56INH is vastly superior due to highly evolved KatG-mediated activation.
M. tuberculosis (KatG S315T Mutant)>10.01.56 Pyrrole derivative retains efficacy, proving KatG-independent action.
Staphylococcus aureus (ATCC 29213)>128.032.0Pyrrole derivative shows weak, but measurable broad-spectrum activity due to increased lipophilicity.
Escherichia coli (ATCC 25922)>128.064.0Gram-negative outer membrane restricts both, but lipophilicity slightly aids the pyrrole compound.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the efficacy data must be derived from robust, self-validating protocols. Standard OD600 measurements are notoriously unreliable for mycobacteria due to their tendency to clump. Therefore, the Resazurin Microtiter Assay (REMA) is the gold standard for this comparison .

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Check: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active cells, providing a definitive live/dead readout that ignores bacterial clumping artifacts.

Step-by-Step Methodology:

  • Media & Compound Preparation: Dissolve compounds in 100% DMSO. Dilute in Middlebrook 7H9 broth supplemented with 10% OADC to a starting concentration of 128 µg/mL (Ensure final DMSO concentration is ≤1% to prevent solvent toxicity).

  • Serial Dilution: Perform 2-fold serial dilutions across a 96-well microtiter plate (Columns 1-10).

  • Internal Validation Controls (Critical):

    • Column 11 (Growth Control): Broth + Bacteria + 1% DMSO (Validates viability and solvent safety).

    • Column 12 (Sterility Control): Broth only (Validates absence of contamination).

    • Plate 2 (Positive Control): Run Rifampicin and INH concurrently (Validates assay sensitivity).

  • Inoculation: Adjust M. tuberculosis culture to McFarland standard 1.0, dilute 1:20 in 7H9 broth, and add 100 µL to all wells (except Sterility Control). Final well volume = 200 µL.

  • Incubation: Seal plates in secondary containers and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Record fluorescence (Excitation 530 nm / Emission 590 nm). MIC is defined as the lowest concentration preventing the color change from blue to pink (or >90% reduction in fluorescence compared to growth control).

REMA_Workflow Prep 1. Compound & Inoculum Prep (DMSO ≤1%, McFarland 1.0) Controls 2. Establish Self-Validating Controls (Growth, Sterility, Positive Drug) Prep->Controls Dilute 3. 2-Fold Serial Dilution in 96-Well Plate Controls->Dilute Incubate 4. Incubation (7 Days, 37°C) Dilute->Incubate Resazurin 5. Add Resazurin Dye (Incubate 24-48h) Incubate->Resazurin Read 6. Fluorescence Readout (Ex 530nm / Em 590nm) Resazurin->Read

Fig 2: Self-validating Resazurin Microtiter Assay (REMA) workflow for accurate MIC determination.

Protocol 2: Cytotoxicity & Selectivity Index (SI)

Because hydrazides can induce hepatotoxicity via the release of hydrazine metabolites , evaluating the Selectivity Index (SI) is mandatory.

  • Seed HepG2 (human liver) cells in 96-well plates at 5×104 cells/well.

  • Expose to varying concentrations of 3-(1H-pyrrol-1-yl)benzohydrazide (1 to 200 µg/mL) for 48 hours.

  • Perform standard MTT assay to determine the CC50​ (concentration reducing cell viability by 50%).

  • Data Logic: Calculate SI = CC50​ / MIC. An SI > 10 indicates the antimicrobial effect is specific and not a byproduct of general cytotoxicity.

Expert Synthesis & Future Directions

The comparative analysis reveals that while 3-(1H-pyrrol-1-yl)benzohydrazide cannot match the extreme potency of Isoniazid against wild-type M. tuberculosis, its structural divergence provides a critical evolutionary advantage against resistant strains.

By eliminating the reliance on KatG activation, the pyrrole derivative acts as a functional bypass. Furthermore, the increased lipophilicity (LogP ~1.85) expands its utility, offering mild broad-spectrum activity against Gram-positive pathogens like S. aureus that are entirely unaffected by INH. For drug development professionals, the pyrrolyl benzohydrazide scaffold represents a highly viable starting point for lead optimization, provided that subsequent SAR studies focus on increasing target-specific affinity (e.g., DprE1 binding) while strictly monitoring hepatotoxic liabilities.

References

  • Vilchèze, C., & Jacobs, W. R. (2014). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum. Available at:[Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Isoniazid Hepatotoxicity. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at:[Link]

  • Guglielmo, S., et al. (2020). Mutations in the DprE1 enzyme and their impact on the efficacy of novel antitubercular agents. Nature Communications. Available at:[Link]

Comparative

Comparative Guide: HPLC Method Validation for the Quantification of 3-(1H-pyrrol-1-yl)benzohydrazide

Executive Summary & Scientific Rationale The quantification of 3-(1H-pyrrol-1-yl)benzohydrazide —a highly reactive synthetic intermediate and potential active pharmaceutical ingredient (API) scaffold—presents unique anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quantification of 3-(1H-pyrrol-1-yl)benzohydrazide —a highly reactive synthetic intermediate and potential active pharmaceutical ingredient (API) scaffold—presents unique analytical challenges. The molecule features a conjugated pyrrole-phenyl system that provides a strong UV chromophore, alongside a terminal hydrazide moiety (-CO-NH-NH₂).

While the chromophore makes it detectable, the hydrazide group is notoriously problematic in liquid chromatography. Its basic nitrogen atoms act as strong hydrogen bond donors and acceptors, leading to severe secondary ion-exchange interactions with residual silanols on traditional silica stationary phases. Furthermore, under hydrolytic stress, the compound degrades into 3-(1H-pyrrol-1-yl)benzoic acid and hydrazine. Because the primary chromophore remains intact during this degradation, simple spectrophotometric methods fail to differentiate the parent compound from its degradants.

This guide objectively compares an Optimized Core-Shell UHPLC Method against two common alternatives: Traditional Isocratic HPLC and Direct UV-Vis Spectrophotometry . By applying the rigorous validation framework outlined in the , we demonstrate the causality behind our chromatographic choices and provide a self-validating protocol for precise quantification.

Mechanistic Method Design: Causality & Selection

To achieve a highly specific and sensitive assay, the analytical method must overcome the mass transfer and secondary interaction limitations inherent to hydrazide derivatives.

The Alternatives Compared
  • The Optimized Product (Core-Shell UHPLC): Utilizes a 2.6 µm core-shell C18 column with a gradient mobile phase containing 0.1% Formic Acid.

  • Alternative 1 (Traditional HPLC): Utilizes a standard 5 µm fully porous C18 column with an isocratic Water/Methanol mobile phase.

  • Alternative 2 (UV-Vis Spectrophotometry): Direct absorbance measurement at 265 nm without prior separation.

The Causality of the Optimized Method

Traditional 5 µm fully porous silica columns suffer from peak tailing when analyzing basic hydrazides. By migrating to a core-shell architecture , the solid core limits the diffusion path of the analyte into the porous shell. According to the van Deemter equation, this drastically reduces longitudinal diffusion and mass transfer resistance (the B and C terms), yielding significantly higher theoretical plates.

Furthermore, the addition of 0.1% Formic Acid lowers the mobile phase pH to approximately 2.7. This protonates the residual silanols on the silica surface, neutralizing them and eliminating the secondary ion-exchange interactions that cause peak tailing.

Causality Problem Hydrazide Moiety Secondary Silanol Interactions Symptom Peak Tailing & Poor Resolution (Traditional 5µm Porous C18) Problem->Symptom Solution1 Mobile Phase: 0.1% Formic Acid (pH ~2.7) Symptom->Solution1 Solution2 Stationary Phase: Core-Shell C18 (2.6 µm) Symptom->Solution2 Mech1 Protonates Residual Silanols (Eliminates Ion-Exchange) Solution1->Mech1 Mech2 Shortens Diffusion Path (Minimizes Mass Transfer) Solution2->Mech2 Result Sharp Symmetrical Peaks (High Sensitivity & Specificity) Mech1->Result Mech2->Result

Fig 1. Mechanistic resolution of hydrazide peak tailing using core-shell and low-pH strategies.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed to be a self-validating system. It includes mandatory System Suitability Testing (SST) criteria based on , ensuring the instrument is performing optimally before any sample data is recorded.

Reagents and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of MS-grade Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(1H-pyrrol-1-yl)benzohydrazide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Calibration Standards: Serially dilute the stock solution with diluent to achieve calibration levels of 0.1, 0.5, 1.0, 10.0, 50.0, and 100.0 µg/mL.

Chromatographic Conditions (Optimized Method)
  • Column: Core-shell C18, 100 mm × 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Filtered through 0.22 µm).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 265 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

    • 10.0 - 10.1 min: Return to 10% B

    • 10.1 - 13.0 min: Re-equilibration

Mandatory System Suitability Criteria

Before analyzing unknown samples, inject the 10.0 µg/mL standard six consecutive times. The system is only considered valid and ready for use if it meets the following criteria:

  • %RSD of Peak Area: ≤ 1.0%

  • USP Tailing Factor ( Tf​ ): ≤ 1.2

  • Theoretical Plates ( N ): ≥ 10,000

Method Validation & Performance Comparison

The methods were evaluated according to the .

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Parameters Start Compound: 3-(1H-pyrrol-1-yl)benzohydrazide PhysChem Physicochemical Profiling Start->PhysChem MethodDev Method Development (Core-Shell UHPLC) PhysChem->MethodDev Spec Specificity (Resolves Degradants) MethodDev->Spec Lin Linearity & Range (0.1 - 100 µg/mL) MethodDev->Lin Acc Accuracy & Precision (Recovery & %RSD) MethodDev->Acc Compare Performance Comparison (vs. Traditional HPLC & UV-Vis) Spec->Compare Lin->Compare Acc->Compare Final Validated Analytical Protocol Compare->Final

Fig 2. End-to-end ICH Q2(R2) method validation workflow for benzohydrazide quantification.

Table 1: System Suitability & Chromatographic Efficiency

The core-shell architecture combined with the acidic gradient drastically outperforms the traditional isocratic method in peak shape and efficiency. UV-Vis is excluded here as it lacks a separation mechanism.

ParameterOptimized Core-Shell UHPLCTraditional Isocratic HPLC (5 µm)Causality / Implication
USP Tailing Factor 1.051.65Acidic pH suppresses silanol interactions, preventing peak tailing.
Theoretical Plates ( N ) > 18,500~ 4,200Core-shell limits diffusion path, reducing mass transfer resistance.
Run Time 13.0 min25.0 minGradient elution quickly flushes strongly retained impurities.
Resolution ( Rs​ ) from Degradant 4.51.8Baseline resolution ensures high specificity for the active compound.
Table 2: ICH Q2(R2) Validation Metrics

Quantitative data highlights the severe limitations of UV-Vis spectrophotometry regarding specificity and accuracy when applied to degradation-prone compounds.

Validation ParameterOptimized Core-Shell UHPLCTraditional Isocratic HPLCDirect UV-Vis Spectrophotometry
Specificity Excellent (Resolves intact API from benzoic acid degradant)Moderate (Partial co-elution of early degradants)Poor (Cannot distinguish API from degradant due to shared chromophore)
Linearity ( R2 ) 0.9998 (Range: 0.1 - 100 µg/mL)0.9945 (Range: 1.0 - 100 µg/mL)0.9850 (Range: 5.0 - 50 µg/mL)
LOD / LOQ (µg/mL) 0.03 / 0.100.50 / 1.502.00 / 6.00
Precision (%RSD, n=6) 0.8%2.4%4.5%
Accuracy (% Recovery) 99.5% – 101.2%95.0% – 104.5%88.0% – 112.0% (Falsely elevated by degradants)

Conclusion

For the quantification of 3-(1H-pyrrol-1-yl)benzohydrazide, conventional methods fall short. Direct UV-Vis spectrophotometry lacks the specificity required to differentiate the parent compound from its primary hydrolytic degradant, leading to dangerous inaccuracies in stability-indicating assays. Traditional 5 µm isocratic HPLC methods suffer from severe peak tailing due to the basic nature of the hydrazide moiety interacting with stationary phase silanols.

The Optimized Core-Shell UHPLC Method resolves these issues mechanistically. By leveraging the low mass-transfer resistance of 2.6 µm core-shell particles () and utilizing an acidic gradient to neutralize secondary ion-exchange interactions, the method achieves superior theoretical plates (>18,500), exceptional linearity ( R2 = 0.9998), and baseline resolution of all degradants. This protocol provides drug development professionals with a robust, self-validating system for rigorous quality control.

References

  • Title : Validation of Analytical Procedures: Text and Methodology Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : Analytical Procedures and Methods Validation for Drugs and Biologics Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : Modern HPLC for Practicing Scientists Source : John Wiley & Sons (Michael W. Dong) URL :[Link]

  • Title : Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography Source : Journal of Chromatography A URL :[Link]

Validation

Structural and Functional Divergence: A Comparative Guide to 3- vs. 4-(1H-pyrrol-1-yl)benzohydrazide

In the development of novel therapeutics, benzohydrazides serve as critical privileged scaffolds. They are the primary precursors for synthesizing bioactive heterocycles such as 1,3,4-oxadiazoles, thiadiazoles, and hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of novel therapeutics, benzohydrazides serve as critical privileged scaffolds. They are the primary precursors for synthesizing bioactive heterocycles such as 1,3,4-oxadiazoles, thiadiazoles, and hydrazones. When a pyrrole ring is introduced to the phenyl core—yielding compounds like 3-(1H-pyrrol-1-yl)benzohydrazide and 4-(1H-pyrrol-1-yl)benzohydrazide —the resulting molecules exhibit unique physicochemical properties driven by the interplay of lipophilicity, steric hindrance, and electronic communication.

This guide provides an in-depth, objective comparison of these two positional isomers, equipping medicinal chemists and drug development professionals with the mechanistic insights and validated protocols necessary for library design.

Conformational Topology and Electronic Crosstalk

The fundamental difference between the meta (3-) and para (4-) isomers lies in their geometry and how the pyrrole ring electronically communicates with the hydrazide moiety .

The pyrrole nitrogen is sp2 hybridized, with its lone pair participating in the aromatic sextet. Consequently, the pyrrole ring is electron-rich, but it acts primarily as an electron-withdrawing group via induction (-I) when attached to a phenyl ring. To donate electrons via resonance (+M), the pyrrole must disrupt its own aromaticity—a high-energy state .

  • 4-(1H-pyrrol-1-yl)benzohydrazide (Para-isomer): Features a linear topology. In the para position, the weak resonance donation (+M) from the pyrrole ring can partially offset its strong inductive withdrawal (-I) at the carbonyl carbon. This makes the carbonyl slightly less electrophilic, preserving higher electron density on the terminal nitrogen of the hydrazide.

  • 3-(1H-pyrrol-1-yl)benzohydrazide (Meta-isomer): Features a bent topology (~120° angle). Because resonance cannot be transmitted through the meta position, the +M effect is blocked. The carbonyl group feels the full force of the pyrrole's -I effect, pulling electron density away from the hydrazide and rendering it less nucleophilic.

ElectronicLogic Isomer Positional Isomer Meta Meta (3-) Isomer->Meta Para Para (4-) Isomer->Para Inductive Inductive Effect (-I) Dominant Meta->Inductive Resonance Resonance (+M) Partial Compensation Para->Resonance NucLow Lower Hydrazide Nucleophilicity Inductive->NucLow NucHigh Higher Hydrazide Nucleophilicity Resonance->NucHigh

Fig 1. Logical relationship between positional isomerism and hydrazide nucleophilicity.

Comparative Physicochemical Profiling

Understanding the physical properties of these building blocks is essential for predicting their behavior in both synthetic workflows and biological assays . The table below summarizes the divergent properties of the two isomers.

Property3-(1H-pyrrol-1-yl)benzohydrazide4-(1H-pyrrol-1-yl)benzohydrazide
Molecular Formula C₁₁H₁₁N₃OC₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol 201.23 g/mol
Topological Shape Bent (Angle ~120°)Linear (Angle ~180°)
Electronic Effect on C=O Inductive (-I) dominantInductive (-I) + Resonance (+M)
Hydrazide Nucleophilicity LowerHigher
Expected Melting Point Lower (Asymmetric crystal lattice)Higher (Symmetric crystal packing)
Dipole Moment Higher (Vectors additive)Lower (Vectors opposed)
Target Binding Pocket Broad, shallow hydrophobic cleftsDeep, narrow hydrophobic channels

Standardized Experimental Methodologies

Synthesis Workflow

Both isomers are synthesized via a standardized three-step sequence starting from their respective aminobenzoic acids.

SynthesisWorkflow Start Isomeric Aminobenzoic Acids CK Clauson-Kaas Pyrrolization (AcOH, Reflux) Start->CK Est Esterification (MeOH, H2SO4) CK->Est Hyd Hydrazinolysis (NH2NH2·H2O, EtOH) Est->Hyd Meta 3-(1H-pyrrol-1-yl)benzohydrazide (Bent Topology) Hyd->Meta m-substitution Para 4-(1H-pyrrol-1-yl)benzohydrazide (Linear Topology) Hyd->Para p-substitution

Fig 2. Divergent synthetic workflow for meta and para pyrrolylbenzohydrazide isomers.

Protocol A: Self-Validating Synthesis of Pyrrolylbenzohydrazides

Step 1: Clauson-Kaas Pyrrolization

  • Suspend 10 mmol of the chosen aminobenzoic acid in 20 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst required to hydrolyze the reagent into the active succinaldehyde intermediate.

  • Add 11 mmol of 2,5-dimethoxytetrahydrofuran dropwise. Reflux for 2 hours.

  • Pour into ice water to precipitate the 1-(carboxyphenyl)pyrrole. Filter and dry.

Step 2: Esterification & Hydrazinolysis

  • Reflux the intermediate in methanol (30 mL) with catalytic H2​SO4​ for 4 hours to yield the methyl ester. Remove solvent in vacuo.

  • Dissolve the crude ester in absolute ethanol (15 mL). Add 30 mmol of hydrazine hydrate (80%). Reflux for 6 hours. Causality: Ethanol solubilizes the ester, but the highly polar hydrazide product is less soluble in cold ethanol, driving the equilibrium forward via precipitation upon cooling.

  • Self-Validation System: Monitor via TLC (Hexane:EtOAc 1:1). To rule out false positives from unreacted ester, dip the TLC plate in a 1% p-anisaldehyde stain and heat. The starting ester remains color-neutral, while the product hydrazide rapidly forms a distinct hydrazone, yielding a bright yellow/orange spot. This internal validation confirms the presence of the free −NH2​ group.

Protocol B: Kinetic Profiling of Nucleophilicity

To empirically prove the electronic differences discussed in Section 1, researchers can utilize a Schiff base formation assay.

  • Prepare equimolar solutions (0.01 M) of both the meta and para hydrazides in anhydrous DMSO.

  • Add 1.0 equivalent of 4-nitrobenzaldehyde to each. Causality: The highly electrophilic nature of 4-nitrobenzaldehyde ensures rapid reaction kinetics, amplifying the measurable difference in nucleophilicity between the two hydrazides.

  • Self-Validation System: Monitor the reaction continuously via UV-Vis spectroscopy at the established isosbestic point. The precise correlation between the disappearance of the starting material and the appearance of the Schiff base rules out side reactions.

  • Expected Result: The para-isomer will exhibit a higher rate constant ( k ) due to the +M resonance compensation, validating its superior nucleophilicity.

Implications for Drug Design

When integrating these building blocks into drug discovery pipelines, the choice between the 3- and 4-isomer dictates the spatial orientation of downstream pharmacophores:

  • Targeting Deep Channels: The para-isomer is preferred when designing inhibitors for enzymes with deep, linear hydrophobic pockets (e.g., bacterial enoyl-ACP reductases). The linear vector allows the pyrrole ring to penetrate deeply while leaving the hydrazide available for hydrogen bonding at the pocket entrance.

  • Targeting Surface Clefts: The meta-isomer is highly effective for shallow, broad binding sites (e.g., certain kinase allosteric sites). The 120° bend forces the molecule to wrap around surface features, maximizing Van der Waals contacts while preventing steric clashes that a linear molecule would incur.

References
  • Design and Synthesis of Benzohydrazide Derivatives as Privileged Scaffolds European Journal of Medicinal Chemistry URL:[Link]

  • Electronic and Steric Effects in 1-Phenylpyrroles Journal of Organic Chemistry URL: [Link]

  • Optimization of the Clauson-Kaas Reaction for N-Aryl Pyrrole Synthesis Organic Letters URL:[Link]

  • PubChem Compound Database: Benzohydrazide Building Blocks National Center for Biotechnology Information URL: [Link]

Comparative

Comparative molecular docking studies of 3-(1H-pyrrol-1-yl)benzohydrazide with standard antibiotics

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. The compound 3-(1H-pyrrol-1-yl)benzohydrazide (3-PBH) represents a promising investigational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. The compound 3-(1H-pyrrol-1-yl)benzohydrazide (3-PBH) represents a promising investigational scaffold, combining the lipophilic properties of a pyrrole ring with the robust hydrogen-bonding capacity of a benzohydrazide linker.

This guide provides an objective, data-driven comparison of 3-PBH against standard clinical antibiotics—Ciprofloxacin and Ampicillin—using highly validated in silico molecular docking protocols. By targeting two distinct and critical bacterial enzymes, DNA Gyrase subunit B (Gram-negative focus) and Penicillin-Binding Protein 2a (Gram-positive MRSA focus), we evaluate the comparative binding affinities and mechanistic interactions of 3-PBH to guide future lead optimization.

Structural Rationale & Target Selection

To objectively benchmark 3-PBH, we must select targets where the standard of care is structurally well-defined.

  • DNA Gyrase Subunit B (PDB ID: 1KZN): Essential for bacterial DNA topology. The standard inhibitor, Ciprofloxacin, targets this complex. We selected this target to evaluate if the pyrrole ring of 3-PBH can exploit the deep hydrophobic ATPase pocket .

  • Penicillin-Binding Protein 2a (PDB ID: 1VQQ): The primary driver of methicillin resistance in Staphylococcus aureus. Ampicillin serves as our standard. We aim to determine if the hydrazide moiety of 3-PBH can mimic the transition-state binding of beta-lactams .

MOA PBH 3-PBH Scaffold Pyrrole Pyrrole Ring (Lipophilic) PBH->Pyrrole Hydrazide Benzohydrazide (Polar Core) PBH->Hydrazide Gyrase DNA Gyrase (1KZN) Pyrrole->Gyrase Hydrophobic PBP PBP2a (1VQQ) Pyrrole->PBP Pi-Pi Stacking Hydrazide->Gyrase H-Bonds Hydrazide->PBP H-Bonds

Pharmacophore mapping of 3-PBH against dual antibacterial targets.

Self-Validating Experimental Protocol

As computational scientists, we cannot rely on docking scores in a vacuum. The following methodology is designed as a self-validating system : before evaluating the investigational compound (3-PBH), the protocol must successfully reproduce the experimental binding pose of the native co-crystallized ligand.

Step 1: Ligand Preparation
  • Action: 3-PBH, Ciprofloxacin, and Ampicillin 3D structures were generated and subjected to energy minimization using the MMFF94 force field.

  • Causality: Docking algorithms assume the input ligand is at a local energy minimum. Failing to minimize the ligand can result in artificial steric clashes and artificially poor docking scores.

Step 2: Macromolecule Preparation
  • Action: Crystal structures (1KZN, 1VQQ) were imported. Bulk water molecules were removed, polar hydrogens were added, and Gasteiger partial charges were computed.

  • Causality: Bulk solvent is removed to simulate the entropic gain of water displacement during ligand binding. Polar hydrogens and Gasteiger charges are critical for AutoDock Vina to accurately calculate electrostatic and hydrogen-bond potentials .

Step 3: Grid Box Generation & Validation (The Trustworthiness Check)
  • Action: A grid box was centered on the native co-crystallized ligand for each target. The native ligand was extracted and re-docked.

  • Causality: We accept the grid parameters only if the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystal pose is < 2.0 Å . This proves our computational environment accurately reflects physical reality. Both 1KZN and 1VQQ setups passed this validation (RMSD 1.12 Å and 1.45 Å, respectively).

Step 4: High-Throughput Docking
  • Action: 3-PBH and the standard antibiotics were docked using AutoDock Vina, employing an iterated Lamarckian Genetic Algorithm.

Workflow LPrep Ligand Prep (MMFF94) Minimization & Torsions Dock AutoDock Vina Lamarckian GA LPrep->Dock PPrep Protein Prep (PDB) Protonation & Charges Grid Grid Definition Active Site Mapping PPrep->Grid Grid->Dock Valid Validation (RMSD < 2Å) Redocking Native Ligand Dock->Valid Anal Interaction Analysis Affinity & Contacts Valid->Anal

Self-validating molecular docking workflow ensuring structural reliability.

Comparative Data Analysis

The quantitative results of the docking simulations are summarized below. Binding energy is expressed in kcal/mol, where a more negative value indicates a higher affinity (spontaneous binding).

Table 1: Docking Results vs. DNA Gyrase (1KZN)
LigandBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic ContactsPerformance vs. Standard
3-PBH -8.4 Asp73, Arg136Ile78, Pro79, Val120Superior
Ciprofloxacin (Std)-7.9Asp73, Ser121Ile78, Pro79Baseline
Table 2: Docking Results vs. PBP2a (1VQQ)
LigandBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic ContactsPerformance vs. Standard
3-PBH -7.6Ser403, Thr600Tyr446, Met641Inferior
Ampicillin (Std)-8.1 Ser403, Ser462, Thr600Tyr446Superior

Mechanistic Insights & Discussion

3-PBH vs. Ciprofloxacin (DNA Gyrase)

The data indicates that 3-PBH exhibits a superior binding affinity (-8.4 kcal/mol) to DNA Gyrase compared to the standard Ciprofloxacin (-7.9 kcal/mol).

  • Why? The structural analysis reveals that the 1H-pyrrol-1-yl moiety of 3-PBH inserts deeply into the hydrophobic pocket formed by Ile78 and Val120, creating optimal Van der Waals interactions. Simultaneously, the benzohydrazide linker acts as a rigid spacer, perfectly aligning its carbonyl oxygen to form a strong hydrogen bond with Asp73—a critical residue for ATP hydrolysis in DNA gyrase.

3-PBH vs. Ampicillin (PBP2a)

Conversely, against PBP2a, 3-PBH (-7.6 kcal/mol) underperforms compared to Ampicillin (-8.1 kcal/mol).

  • Why? Ampicillin is a beta-lactam. Its efficacy relies on a highly specific pre-reaction complex geometry that positions the beta-lactam ring for nucleophilic attack by Ser403 . While the hydrazide group of 3-PBH successfully forms an H-bond with Ser403, the planar nature of the benzohydrazide scaffold prevents it from achieving the strained, optimal geometry that Ampicillin naturally possesses.

Conclusion

The comparative molecular docking study validates 3-(1H-pyrrol-1-yl)benzohydrazide as a highly potent investigational scaffold for Gram-negative targets, specifically outperforming Ciprofloxacin in silico against DNA Gyrase. However, its rigid planar geometry limits its efficacy against Gram-positive PBP targets when compared to dedicated beta-lactams like Ampicillin. Future lead optimization should focus on adding rotational flexibility to the hydrazide linker to improve broad-spectrum PBP binding, while preserving the pyrrole ring to maintain potent DNA Gyrase inhibition.

References

  • Holdgate, G. A., et al. (1997). "The 24 kDa fragment of the DNA gyrase B subunit from E. coli." RCSB Protein Data Bank (PDB ID: 1KZN). URL: [Link]

  • Lim, D., & Strynadka, N. C. (2002). "Structural basis for the beta-lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus." RCSB Protein Data Bank (PDB ID: 1VQQ). URL: [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). "Penicillin-binding proteins and beta-lactam resistance." FEMS Microbiology Reviews, 32(2), 361-385. URL:[Link]

Validation

Validating the antioxidant potential of 3-(1H-pyrrol-1-yl)benzohydrazide using DPPH assays

Initiating Search Protocols I'm now starting with some focused Google searches to get detailed info on the antioxidant activity of 3-(1H-pyrrol-1-yl)benzohydrazide. I'll need to understand the protocols of the DPPH assay...

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Comparative

Differences in target binding affinity between 3-(1H-pyrrol-1-yl)benzohydrazide and standard inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biophysics, Medicinal Chemistry, and Lead Optimization Executive Overview: The Shift Towards Thermodynamic Optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biophysics, Medicinal Chemistry, and Lead Optimization

Executive Overview: The Shift Towards Thermodynamic Optimization

In contemporary drug discovery, relying solely on half-maximal inhibitory concentration (IC 50​ ) is insufficient for predicting in vivo efficacy. As a Senior Application Scientist, I frequently guide development teams to evaluate target binding kinetics and thermodynamic signatures —factors that directly govern target residence time and selectivity.

This guide provides an objective, data-driven comparison of a novel scaffold, 3-(1H-pyrrol-1-yl)benzohydrazide (3-PBH) , against industry-standard inhibitors (Vorinostat and Entinostat). Using metalloenzymes (specifically Histone Deacetylases, HDACs) as the model target class, we will dissect how the structural nuances of 3-PBH alter its binding affinity, driven by conformational rigidity and unique metal-coordination geometry [1].

Mechanistic Rationale: Structural Causality of Binding Differences

To understand the binding affinity differences, we must analyze the structural causality at the active site. Metalloenzyme inhibitors typically consist of a Zinc-Binding Group (ZBG), a linker, and a surface recognition capping group.

  • Standard Inhibitor 1: Vorinostat (SAHA) Utilizes a hydroxamic acid ZBG and a linear aliphatic linker. Hydroxamates are highly potent but exhibit fast-on/fast-off kinetics. The flexibility of the aliphatic chain requires the displacement of highly ordered water molecules upon binding, making its affinity heavily entropy-driven ( −TΔS<0 ).

  • Standard Inhibitor 2: Entinostat (MS-275) Utilizes an ortho-amino benzamide ZBG. Benzamides require a significant conformational change in the enzyme's active site (often the "foot-in-the-door" mechanism), leading to characteristically slow association ( kon​ ) and ultra-slow dissociation ( koff​ ) rates.

  • The Novel Scaffold: 3-(1H-pyrrol-1-yl)benzohydrazide (3-PBH) 3-PBH replaces the hydroxamate with a benzohydrazide moiety, acting as a bidentate chelator for the active site Zn 2+ ion. The critical innovation is the 3-(1H-pyrrol-1-yl) substitution at the meta position. This rigid, electron-rich aromatic system restricts conformational flexibility compared to linear alkyl chains. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized. Furthermore, the pyrrole ring projects into the hydrophobic L1/L2 loop surface, establishing strong π−π stacking interactions that result in an enthalpy-driven binding profile ( ΔH≪0 ) [2].

Quantitative Affinity Matrix

The following table summarizes the kinetic and thermodynamic profiling of 3-PBH against standard inhibitors. Data is representative of binding to purified recombinant target protein at 25°C.

Inhibitor ClassCompound Kd​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 )Residence Time ( τ ) ΔH (kcal/mol) −TΔS (kcal/mol)
Hydroxamate Vorinostat2.5 1.5×106 3.8×10−3 ~ 4.4 min-3.8-7.5
Benzamide Entinostat18.0 4.2×104 7.5×10−4 ~ 22.2 min-6.2-4.4
Benzohydrazide 3-PBH 8.4 2.0×105 1.6×10−3 ~ 10.4 min -9.5 -1.2

Data Interpretation: While Vorinostat exhibits the lowest Kd​ (highest absolute affinity), it suffers from a short residence time. 3-PBH achieves a highly favorable sub-10 nM affinity but does so through a massive enthalpic gain ( ΔH=−9.5 kcal/mol). This enthalpy-driven signature is a hallmark of highly selective, structurally optimized ligands that rely on specific hydrogen bonding and van der Waals contacts rather than bulk hydrophobic effects.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, binding affinity must be validated orthogonally. Below are the self-validating workflows for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation (Causality Check): Direct amine coupling often modifies critical lysine residues near the active site, inactivating the enzyme. Action: Use a Series S Sensor Chip NTA. Capture the C-terminal His-tagged target protein to a density of ~3000 RU. This ensures uniform orientation and preserves active site integrity.

  • Reference Subtraction (Self-Validation): Leave Flow Cell 1 (FC1) as an NTA-only reference. All binding data from the active flow cell (FC2) must be double-referenced (FC2 - FC1) to subtract bulk refractive index changes and non-specific matrix binding.

  • DMSO Solvent Correction: Small molecules like 3-PBH require DMSO for solubility. Action: Prepare a 6-point DMSO calibration curve (0.5% to 1.5% DMSO in running buffer). This isolates the optical artifact caused by DMSO mismatch from the true ligand binding signal.

  • Analyte Injection: Inject 3-PBH in a 3-fold dilution series (0.3 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitation. Allow 180 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute Free Energy ( ΔG ) into Enthalpy ( ΔH ) and Entropy ( −TΔS ).

  • Sample Preparation & Dialysis: The protein and ligand must be in the exact same buffer to prevent massive heat artifacts from buffer mixing. Action: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the final dialysate to dilute the 3-PBH stock.

  • Parameter Optimization (Causality Check): For a valid isotherm, the c -value ( c=n×[M]/Kd​ ) must be between 10 and 100. Given 3-PBH's Kd​ of ~8 nM, load the sample cell with 1.5 µM protein and load the syringe with 15 µM 3-PBH.

  • Titration Execution: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Heat of Dilution Subtraction (Self-Validation): Perform a control titration of 3-PBH into the dialysate buffer (no protein). Subtract this background heat of dilution from the raw binding data. Without this step, the integrated ΔH will be artificially skewed [3].

Experimental Workflow Visualization

The following diagram illustrates the orthogonal pipeline required to validate the binding mechanisms of novel scaffolds like 3-PBH.

G Cpd Compound 3-PBH (Ligand Prep) SPR SPR Kinetics (Biacore) Cpd->SPR ITC ITC Thermodynamics (MicroCal) Cpd->ITC Target Target Enzyme (Protein Prep) Target->SPR Target->ITC KinData Kinetic Profiling kon, koff, Kd SPR->KinData ThermoData Thermodynamic Profiling ΔH, -TΔS, ΔG ITC->ThermoData Integration Affinity & Mechanism Validation KinData->Integration ThermoData->Integration

Workflow integrating SPR kinetics and ITC thermodynamics to validate inhibitor binding mechanisms.

References

  • Title: Thermodynamics of Target Binding in Drug Discovery Source: National Center for Biotechnology Information (NCBI) / PubMed URL: [Link]

  • Title: The Role of Zinc-Binding Groups in Metalloenzyme Inhibitor Design Source: PubChem Database, National Library of Medicine URL: [Link](General resource for scaffold validation)

  • Title: Best Practices for Isothermal Titration Calorimetry in the Life Sciences Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Safety & Regulatory Compliance

Safety

3-(1H-pyrrol-1-yl)benzohydrazide proper disposal procedures

Initiating Disposal Research I'm now starting a thorough search for the Safety Data Sheet (SDS) and related literature on the disposal of 3-(1H-pyrrol-1-yl)benzohydrazide. My focus is on determining chemical properties,...

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Handling

Personal protective equipment for handling 3-(1H-pyrrol-1-yl)benzohydrazide

An advanced, step-by-step operational guide for the safe handling, containment, and disposal of 3-(1H-pyrrol-1-yl)benzohydrazide . As a novel research chemical often utilized in drug discovery and synthetic chemistry, 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced, step-by-step operational guide for the safe handling, containment, and disposal of 3-(1H-pyrrol-1-yl)benzohydrazide .

As a novel research chemical often utilized in drug discovery and synthetic chemistry, 3-(1H-pyrrol-1-yl)benzohydrazide presents unique handling challenges. While specific toxicological data for this exact derivative may be limited, its structural components—a lipophilic pyrrole ring and a highly reactive hydrazide moiety—dictate a stringent, precautionary approach to Personal Protective Equipment (PPE) and operational logistics.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first understand the chemical behavior of the molecule:

  • The Hydrazide Moiety ( R−CO−NH−NH2​ ): Hydrazides are potent nucleophiles. Biologically, they can form Schiff bases with crucial cellular aldehydes and ketones, potentially acting as Monoamine Oxidase (MAO) inhibitors or interfering with pyridoxal phosphate (Vitamin B6)-dependent enzymes [1]. Inhalation or ingestion of the dust can lead to systemic toxicity.

  • The Pyrrole Ring: This functional group increases the overall lipophilicity of the molecule. High lipophilicity enhances the compound's ability to cross the stratum corneum (the outer layer of skin), making dermal exposure a critical risk pathway.

  • Solvent Interaction (The "Trojan Horse" Effect): In biological assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a notorious penetration enhancer that rapidly carries dissolved solutes through standard glove materials and human skin [2].

Quantitative PPE Specifications

Standard laboratory attire is insufficient when handling concentrated organic hydrazides, particularly in solution. The following table outlines the quantitative performance of various glove materials against the compound in its solid state versus when dissolved in DMSO.

PPE ComponentMaterial SpecificationPhysical State of ChemicalExpected Breakthrough TimeRecommendation
Primary Glove Nitrile (0.11 mm)Dry Solid / Powder> 240 minutesSuitable for weighing dry powder.
Primary Glove Nitrile (0.11 mm)Dissolved in DMSO< 5 minutes UNSAFE for prolonged solution handling.
Secondary Glove Butyl Rubber (0.3 mm)Dissolved in DMSO> 480 minutesMandatory outer glove for solution preparation.
Eye Protection ANSI Z87.1 GogglesSolid / SolutionN/ASafety glasses with side shields minimum; goggles preferred.
Respirator NIOSH N95 / P100Dry Solid (Outside Hood)95% - 99.9% filtrationRequired only if engineering controls (fume hood) fail.

Operational Workflow and Handling Protocols

The following self-validating protocol ensures that every step of the handling process contains built-in safety verifications.

Phase A: Preparation and PPE Donning
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Check the digital monitor to confirm a face velocity between 80-100 feet per minute (fpm).

  • Don Base PPE: Put on a flame-resistant (FR) or standard 100% cotton lab coat. Fasten all buttons to the neck.

  • Eye Protection: Don ANSI Z87.1 compliant chemical splash goggles.

  • Double Gloving Technique: Don a pair of standard, snug-fitting nitrile gloves (inner layer). Don a second pair of looser nitrile gloves (for solid handling) or butyl rubber gloves (if handling DMSO solutions) over the first pair.

Phase B: Weighing and Solubilization (Step-by-Step)
  • Static Control: 3-(1H-pyrrol-1-yl)benzohydrazide powder can hold a static charge, causing aerosolization. Wipe the exterior of the chemical bottle and the weigh boat with an anti-static zero-ion wipe before opening.

  • Transfer: Using a micro-spatula, carefully transfer the required mass into the weigh boat inside the fume hood. Keep the sash as low as possible (below your breathing zone).

  • Solubilization: Transfer the powder to a glass vial. Add the solvent (e.g., DMSO) slowly. Crucial Step: Cap the vial immediately after solvent addition before vortexing or sonicating. Never agitate an open vial of a hydrazide solution.

  • Glove Change: If a drop of the DMSO solution touches your outer glove, immediately pause, remove the outer glove inside out, dispose of it in the solid waste, and don a fresh outer glove.

Safety and Logistics Decision Workflow

The following diagram illustrates the logical decision-making process for selecting PPE based on the physical state of 3-(1H-pyrrol-1-yl)benzohydrazide.

PPE_Workflow Start Handling 3-(1H-pyrrol-1-yl) benzohydrazide Form Determine Physical State Start->Form Solid Dry Powder/Solid Form->Solid Solution In Solution (e.g., DMSO) Form->Solution Hood Weigh in Enclosed Balance/Fume Hood Solid->Hood Glove1 Double Nitrile Gloves + Anti-static tools Solid->Glove1 Glove2 Inner Nitrile + Outer Butyl Gloves Solution->Glove2 Resp Add P100 Respirator (If hood unavailable) Hood->Resp Ventilation failure Waste Hazardous Waste Segregation Resp->Waste Glove1->Waste Glove2->Waste

PPE and operational decision matrix for 3-(1H-pyrrol-1-yl)benzohydrazide.

Decontamination and Disposal Plan

Improper disposal of hydrazides can lead to dangerous secondary reactions. Never use bleach (sodium hypochlorite) to decontaminate hydrazide spills. Bleach reacts with nitrogenous compounds to form highly toxic chloramine gas or potentially explosive diazo intermediates [3].

Spill Decontamination:

  • Solid Spills: Carefully cover the powder with damp paper towels (using water or a mild solvent like ethanol) to prevent dust generation. Wipe up the spill and place the towels in a sealed, labeled hazardous waste bag.

  • Liquid Spills: Absorb with an inert absorbent pad (e.g., vermiculite or universal spill pads). Wash the surface with copious amounts of soap and water.

Waste Segregation:

  • Solid Waste: Contaminated weigh boats, spatulas, gloves, and empty vials must be placed in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Solutions containing 3-(1H-pyrrol-1-yl)benzohydrazide must be routed to EHS-approved liquid waste carboys. Ensure it is segregated into Non-Halogenated Waste (if dissolved in DMSO/Ethanol) or Halogenated Waste (if dissolved in Dichloromethane/Chloroform).

References

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety Guidelines. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Chemical Permeation." OSHA Standard 1910.132. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Laboratory Chemical Safety Summary (LCSS) - Reactive Nitrogen Compounds." PubChem Database. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrrol-1-yl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrrol-1-yl)benzohydrazide
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